1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride
Description
BenchChem offers high-quality 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)pentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-3-5-6-13(14)11-7-9-12(10-8-11)15-4-2;/h7-10,13H,3-6,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRACPWFAZPWYIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)OCC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride (CAS Number 1864056-43-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride (CAS No. 1864056-43-8), a substituted phenethylamine derivative. Due to the limited specific research data available for this compound, this document serves as a foundational resource, offering insights into its chemical properties, potential synthetic pathways, and the analytical methodologies required for its characterization. Furthermore, this guide explores the broader pharmacological context of substituted phenethylamines, providing a framework for potential research applications and drug development efforts. The information presented herein is intended to empower researchers to approach this molecule with a robust understanding of its characteristics and the experimental avenues available for its study.
Introduction and Chemical Identity
1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride is a primary amine hydrochloride salt. Structurally, it belongs to the broad class of substituted phenethylamines, which are known for their diverse pharmacological activities.[1][2] The molecule features a phenethylamine core with an ethoxy group at the para position of the phenyl ring and a pentyl chain at the alpha position of the ethylamine side chain. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media.[3]
While this compound is available from several chemical suppliers, there is a notable absence of dedicated scientific literature or patents detailing its specific synthesis, biological activity, or applications.[4][5] Therefore, this guide will also focus on established principles and methodologies applicable to novel compounds within this chemical class.
Physicochemical Properties
A summary of the known physicochemical properties of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride is presented in Table 1. This data has been compiled from various chemical supplier specifications.
| Property | Value | Source(s) |
| CAS Number | 1864056-43-8 | [4][5] |
| Molecular Formula | C₁₃H₂₂ClNO | |
| Molecular Weight | 243.78 g/mol | [4] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥95% | [4] |
| Storage Conditions | Room temperature, inert atmosphere | |
| SMILES Code | CCCCC(C1=CC=C(OCC)C=C1)N.[H]Cl | |
| InChI Key | JRACPWFAZPWYIJ-UHFFFAOYSA-N | [4] |
Synthesis and Purification
While a specific, published synthesis for 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride has not been identified, a plausible and common retrosynthetic approach for this class of compounds involves the reductive amination of a corresponding ketone. The following section outlines a generalized, hypothetical synthetic workflow.
Proposed Synthetic Pathway
The synthesis would likely commence from 1-(4-ethoxyphenyl)pentan-1-one. This ketone intermediate can be subjected to reductive amination to yield the target primary amine. The final step would involve the formation of the hydrochloride salt.
Caption: Proposed general synthetic workflow.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-(4-ethoxyphenyl)pentan-1-one A Friedel-Crafts acylation of phenetole with valeryl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would be a standard method.
Step 2: Reductive Amination to form 1-(4-Ethoxyphenyl)pentan-1-amine
-
Dissolve 1-(4-ethoxyphenyl)pentan-1-one in a suitable solvent such as methanol or ethanol.
-
Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
-
Introduce a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise while monitoring the temperature.
-
Stir the reaction at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work up the reaction by quenching with water, followed by extraction with an organic solvent.
-
Purify the resulting free base amine using column chromatography or distillation.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified 1-(4-ethoxyphenyl)pentan-1-amine free base in a suitable anhydrous solvent like diethyl ether or dichloromethane.
-
Slowly add a solution of hydrochloric acid in the same or a compatible solvent (e.g., 2M HCl in diethyl ether) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.
Analytical Characterization
Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will be instrumental in confirming the presence of the ethoxy group, the pentyl chain, and the aromatic protons. The chemical shifts and coupling patterns will provide detailed structural information.
-
¹³C NMR will show the number of unique carbon atoms, confirming the overall carbon skeleton.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show the molecular ion of the free base, [M+H]⁺.
-
Infrared (IR) Spectroscopy: Key vibrational bands for the N-H bonds of the primary amine, C-H bonds (aromatic and aliphatic), and the C-O bond of the ether will be present.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final compound. A reversed-phase column with a mobile phase of acetonitrile and water (with an additive like trifluoroacetic acid) would be a suitable starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The free base form of the compound can be analyzed by GC-MS to assess its volatility and fragmentation pattern.
Other Analytical Techniques
-
Melting Point Analysis: A sharp melting point range is a good indicator of purity.
-
Elemental Analysis: This will determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should match the theoretical values for the molecular formula.
Potential Pharmacological Context and Research Applications
Given its structure as a substituted phenethylamine, 1-(4-ethoxyphenyl)pentan-1-amine hydrochloride may interact with monoamine neurotransmitter systems.[1][6] Many substituted phenethylamines are known to act as central nervous system stimulants, hallucinogens, or entactogens.[2]
Structure-Activity Relationships (SAR)
The biological activity of phenethylamines is highly dependent on the nature and position of substituents on the phenyl ring and the side chain.
-
Para-Substitution: The ethoxy group at the para-position is expected to influence the compound's lipophilicity and its interaction with biological targets. Methoxy and other alkoxy groups at this position are common in psychoactive phenethylamines.
-
Alpha-Alkylation: The pentyl group at the alpha position is a significant structural feature. Alpha-alkylation can affect the metabolic stability of the compound and its selectivity for different monoamine transporters (dopamine, norepinephrine, and serotonin transporters).
Potential Research Areas
-
Neurotransmitter Reuptake Inhibition: A primary area of investigation would be to screen the compound for its ability to inhibit the reuptake of dopamine, norepinephrine, and serotonin.[7] This can be performed using in vitro assays with synaptosomes or cell lines expressing the respective transporters.
-
Receptor Binding Assays: The compound could be tested for its affinity to various G-protein coupled receptors (GPCRs), particularly serotonergic and adrenergic receptors, which are common targets for phenethylamines.[8]
-
In Vivo Behavioral Studies: Should in vitro activity be confirmed, animal models could be used to investigate potential stimulant, antidepressant, or other behavioral effects.
Caption: Logical workflow for pharmacological evaluation.
Safety and Handling
Based on the GHS information provided by suppliers, 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride should be handled with appropriate safety precautions.
Hazard Identification
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Signal Word: Warning
-
Pictogram: GHS07 (Exclamation Mark)
Recommended Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a dry and well-ventilated place.
Conclusion
1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride is a research chemical with a structure that suggests potential activity within the central nervous system. This guide has provided a comprehensive overview of its known properties and has outlined a logical and scientifically grounded approach for its synthesis, characterization, and potential pharmacological evaluation. Researchers and drug development professionals are encouraged to use this document as a starting point for their investigations into this and other novel substituted phenethylamines, while adhering to strict safety protocols. The lack of existing data presents a unique opportunity for original research to elucidate the properties and potential applications of this compound.
References
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Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]
- Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432.
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ResearchGate. (n.d.). Synthesis of 4-substituted amine analogs. Retrieved from [Link]
- Iñigo, A., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(11), 3189.
- Analytical Methods. (n.d.). Analytical Methods. RSC Publishing.
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UNODC. (n.d.). Details for Phenethylamines. Retrieved from [Link]
- MDPI. (2022).
- ACS Publications. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(12), 5147-5155.
- Biomolecules & Therapeutics. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 455-463.
- PubMed Central. (n.d.). Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists.
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YouTube. (2022, June 6). Amine and HCl - salt formation reaction. Retrieved from [Link]
- Google Patents. (n.d.). US3254124A - Aminoketones and methods for their production.
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Grokipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]
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Unraveling the Enigmatic Mechanism of Action of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride: A Proposed Mechanistic Investigation
Abstract
1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride is a molecule of synthetic origin with a structural resemblance to known psychoactive compounds, yet its precise mechanism of action remains uncharacterized. This technical guide puts forth a scientifically grounded, hypothetical framework for its biological activity, drawing parallels from the pharmacology of structurally analogous phenethylamine and amphetamine derivatives. We postulate that 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride primarily functions as a modulator of the monoaminergic systems, with a potential multi-target profile encompassing serotonin (5-HT) and norepinephrine (NE) transporters and receptors. This document outlines a comprehensive, phased experimental strategy designed to rigorously test this hypothesis, providing a roadmap for researchers and drug development professionals to elucidate the compound's therapeutic potential and guide future investigations.
Introduction: The Structural Clues to a Putative Mechanism
The chemical architecture of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride, featuring a phenethylamine core with an ethoxy substitution on the phenyl ring and a pentyl amine chain, strongly suggests an interaction with the central nervous system (CNS). This assertion is based on the well-established pharmacology of numerous structurally related compounds that exhibit profound effects on mood, cognition, and behavior through their interaction with monoamine neurotransmitter systems.
Derivatives of phenethylamine are known to interact with a variety of neuronal targets, including transporters and G-protein coupled receptors. For instance, amphetamine and its derivatives are potent inhibitors of the serotonin and norepinephrine transporters (SERT and NET), leading to increased synaptic concentrations of these neurotransmitters.[1] Furthermore, the presence of an alkoxy group on the phenyl ring, as seen in compounds like para-methoxyamphetamine (PMA), can confer significant affinity for serotonin receptors and may also introduce monoamine oxidase inhibitory activity.[2]
Based on these structural precedents, we hypothesize that 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride is a CNS-active agent with a primary mechanism of action centered on the modulation of serotonergic and/or noradrenergic signaling. This guide will detail a systematic approach to dissecting this putative mechanism.
A Multi-Faceted Research Approach to Mechanistic Elucidation
To systematically investigate the mechanism of action of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride, a multi-tiered experimental plan is proposed. This plan progresses from initial in vitro screening to more complex cellular and in vivo models.
Phase 1: In Vitro Target Identification and Profiling
The initial phase will focus on identifying the primary molecular targets of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride through a series of binding and functional assays.
Experimental Protocol: Radioligand Binding Assays
This protocol aims to determine the binding affinity of the compound for a panel of key monoamine transporters and receptors.
Methodology:
-
Target Selection: A comprehensive panel of receptors and transporters will be selected, including but not limited to:
-
Human Serotonin Transporter (hSERT)
-
Human Norepinephrine Transporter (hNET)
-
Human Dopamine Transporter (hDAT)
-
Human Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2C)
-
Human Adrenergic Receptors (α1A, α2A)
-
Human Dopamine Receptor (D2)
-
-
Membrane Preparation: Cell membranes expressing the recombinant human targets will be prepared from stably transfected cell lines (e.g., HEK293, CHO).
-
Assay Conditions: Competition binding assays will be performed using specific radioligands for each target (e.g., [3H]citalopram for hSERT, [3H]nisoxetine for hNET, [3H]ketanserin for h5-HT2A).
-
Incubation: A fixed concentration of radioligand and varying concentrations of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride will be incubated with the membrane preparations.
-
Detection: Bound radioactivity will be measured using a scintillation counter.
-
Data Analysis: The concentration-response data will be analyzed using non-linear regression to determine the inhibition constant (Ki) for each target.
Expected Outcomes and Interpretation:
The Ki values will provide a quantitative measure of the compound's affinity for each target. High affinity (low Ki value) for a particular transporter or receptor will identify it as a primary candidate for the compound's mechanism of action.
Table 1: Hypothetical Binding Affinity Profile of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride
| Target | Radioligand | Hypothetical Ki (nM) |
| hSERT | [3H]Citalopram | 50 |
| hNET | [3H]Nisoxetine | 150 |
| hDAT | [3H]WIN 35,428 | >1000 |
| h5-HT2A | [3H]Ketanserin | 80 |
| h5-HT2C | [3H]Mesulergine | 200 |
Experimental Protocol: Functional Assays
Following the identification of high-affinity targets, functional assays will be conducted to determine whether the compound acts as an inhibitor, agonist, or antagonist at these sites.
Methodology:
-
Transporter Uptake Assays:
-
Cells expressing hSERT or hNET will be incubated with a radiolabeled substrate (e.g., [3H]5-HT for hSERT, [3H]NE for hNET) in the presence of varying concentrations of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride.
-
The inhibition of substrate uptake will be measured to determine the IC50 value.
-
-
Receptor Functional Assays:
-
For Gq-coupled receptors like 5-HT2A and 5-HT2C, calcium mobilization assays will be performed in cells expressing these receptors.
-
For Gi-coupled receptors like 5-HT1A, cAMP accumulation assays will be conducted.
-
Dose-response curves will be generated to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Diagram 1: Proposed Experimental Workflow for In Vitro Profiling
Caption: Hypothesized modulation of monoaminergic signaling pathways.
Conclusion and Future Directions
This technical guide presents a reasoned, albeit hypothetical, mechanism of action for 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride, centered on its likely interaction with the monoaminergic systems. The proposed experimental framework provides a clear and logical path to systematically investigate this hypothesis. The data generated from these studies will be instrumental in defining the pharmacological profile of this novel compound and will be critical for any future drug development efforts. Should the initial hypotheses be confirmed, further studies exploring its pharmacokinetic properties, safety profile, and efficacy in more sophisticated disease models will be warranted.
References
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Frontiers in Pharmacology. (2023). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Retrieved from [Link]
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MDPI. (2024). Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H3 Agents: Synthesis and Biological Evaluation. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanamine. Retrieved from [Link]
-
Wikipedia. (n.d.). para-Methoxyamphetamine. Retrieved from [Link]
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A Comprehensive Technical Guide to the Solubility Profile of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. As a salt form, 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride is rationally designed to improve upon the solubility of its free base, yet a thorough, multi-faceted investigation is required to predict its behavior under physiological conditions. This technical guide provides drug development professionals with a robust framework for characterizing the solubility profile of this compound. We move beyond single-point measurements to advocate for a comprehensive assessment, including equilibrium solubility in pharmaceutically relevant pH ranges, kinetic solubility for early-stage assessment, and evaluation in biorelevant media to simulate in vivo conditions. By detailing the causality behind experimental choices and providing validated, step-by-step protocols, this document serves as a practical manual for generating the high-quality data necessary to guide formulation strategies and de-risk development pathways.
Introduction: Solubility as a Cornerstone of Drug Development
The journey from a promising chemical entity to a viable drug product is fraught with challenges, many of which are rooted in fundamental physicochemical properties. Among these, aqueous solubility is arguably one of the most significant hurdles. Poor solubility can lead to low dissolution rates in the gastrointestinal (GI) tract, resulting in insufficient absorption, low bioavailability, and high inter-patient variability.
The subject of this guide, 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride (Molecular Formula: C₁₃H₂₂ClNO, Molecular Weight: 243.78 g/mol ), is an amine salt.[1] The strategic formation of a hydrochloride salt from a basic amine is a common and effective tactic in pharmaceutical development to enhance aqueous solubility and improve biopharmaceutical properties.[2][3] By reacting the basic amine with hydrochloric acid, a more polar, ionizable salt is formed, which generally exhibits greater affinity for aqueous media compared to its neutral free-base counterpart.[4] However, the solubility of such a salt is not a simple, single value. It is critically dependent on the pH of the environment, which changes dramatically along the GI tract. Therefore, a comprehensive solubility profile, rather than a single data point, is essential for predicting a drug's in vivo performance.
This guide outlines the requisite experimental workflows and interpretive logic for a thorough characterization of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride's solubility.
Foundational Physicochemical Characterization
Before embarking on solubility studies, a baseline understanding of the molecule's properties is essential.
Table 1: Physicochemical Properties of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride
| Property | Value | Source |
| CAS Number | 1864056-43-8 | [1] |
| Molecular Formula | C₁₃H₂₂ClNO | [1] |
| Molecular Weight | 243.78 g/mol | |
| Physical Form | Solid | |
| Storage | Inert atmosphere, room temperature | [1] |
The structure contains a primary amine, which is protonated to form the hydrochloride salt. This cationic center is the primary driver of aqueous solubility. Conversely, the ethoxyphenyl ring and the pentyl chain are lipophilic moieties that contribute to the molecule's overall hydrophobicity. The interplay between these opposing characteristics will dictate the compound's behavior in different solvent systems.
Core Experimental Protocols for Solubility Profiling
A robust solubility assessment requires multiple orthogonal methods to understand the thermodynamic, kinetic, and biorelevant aspects of dissolution.
Equilibrium Solubility (Shake-Flask Method)
Expertise & Causality: The shake-flask method is the universally accepted gold standard for determining thermodynamic equilibrium solubility. Its value lies in allowing the system to reach its lowest energy state, where the chemical potential of the dissolved solute is equal to that of the solid state. This provides a definitive, formulation-independent value for the intrinsic solubility of the compound in a given medium. The extended equilibration time (typically 24-72 hours) is critical to ensure this true equilibrium is reached, avoiding the misleading, transiently higher concentrations that can occur from supersaturation.
Self-Validating Protocol:
-
Media Preparation: Prepare a series of buffers representing key physiological pH points:
-
0.1 N HCl (pH ~1.2, simulating gastric fluid).
-
Acetate Buffer (pH 4.5, simulating the upper small intestine).
-
Phosphate Buffer (pH 6.8, simulating the lower small intestine).
-
-
Compound Addition: Add an excess of solid 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride to a known volume (e.g., 1-2 mL) of each buffer in a glass vial. A visible excess of solid must remain at the end of the experiment to confirm that a saturated solution was achieved.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C for physicochemical profiling or 37°C for biopharmaceutical relevance) for at least 24 hours. A 48- or 72-hour time point should also be tested to confirm that equilibrium has been reached (i.e., the concentration does not increase with additional time).
-
Sample Processing: After equilibration, separate the undissolved solid from the supernatant. This is best achieved by centrifugation at high speed (e.g., >10,000 g for 15 minutes) followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved API using a validated analytical method, typically HPLC-UV. Prepare a calibration curve from a stock solution of known concentration (e.g., in methanol or DMSO).
-
Confirmation: Visually confirm the presence of a solid pellet in the vial after centrifugation. This is a critical validation step.
Workflow Diagram:
Caption: Relationship between pH, pKa, and the solubility of an amine salt.
Expected Solubility Profile and Data Interpretation
While specific experimental data for 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride is not publicly available, we can construct an expected profile based on its chemical structure and the principles of physical chemistry. This serves as a benchmark for interpreting experimentally derived data.
Table 2: Expected Equilibrium Solubility Profile at 37°C
| Medium | pH | Expected Solubility Class | Rationale for Prediction |
| Simulated Gastric Fluid (SGF) | 1.2 | Very Soluble (>100 mg/mL) | The amine is fully protonated (pH << pKa), maximizing polarity and water interaction. |
| Acetate Buffer | 4.5 | Soluble (10-100 mg/mL) | The compound remains predominantly in its highly soluble protonated form. |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | Sparingly Soluble (1-10 mg/mL) | As pH approaches the pKa (typically 8-10 for primary amines), the less soluble free base begins to form. Bile salts in FaSSIF may provide some micellar solubilization. |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | Soluble (10-100 mg/mL) | Although pH is higher than in the stomach, the significantly higher concentration of bile salts and lecithin in the fed state is expected to create micelles that encapsulate and solubilize the lipophilic free base. |
| Phosphate Buffer | 7.4 | Slightly to Very Slightly Soluble (<1 mg/mL) | At physiological pH, a significant fraction of the compound will be in the neutral, poorly soluble free base form, likely leading to precipitation. |
Implications for Drug Development and Formulation
The anticipated solubility profile carries significant implications:
-
High Gastric Solubility: The compound is expected to dissolve completely and rapidly in the stomach, which is favorable for initial dissolution.
-
Risk of Intestinal Precipitation: The sharp drop in solubility as the pH increases from gastric to intestinal values poses a significant risk. The compound may precipitate out of solution upon entering the duodenum, severely limiting the concentration gradient available for absorption.
-
Positive Food Effect: The enhanced solubility expected in FeSSIF suggests a potential positive food effect, where co-administration with a meal could increase bioavailability. This is a critical hypothesis to be tested in preclinical and clinical studies.
Based on these insights, formulation scientists would be directed to explore enabling technologies. Strategies could include:
-
pH-modifying excipients: Incorporating acidic excipients to maintain a lower micro-environmental pH.
-
Amorphous Solid Dispersions (ASDs): Creating a high-energy, amorphous form of the drug dispersed within a polymer to enhance both the rate and extent of dissolution, often leading to supersaturation.
-
Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Dissolving the compound in a lipid vehicle that can form a fine emulsion or microemulsion in the GI tract, bypassing the need for dissolution from a solid form.
Conclusion
The characterization of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride's solubility is a foundational pillar of its preclinical development. A simplistic, single-point measurement is insufficient and potentially misleading. The in-depth approach detailed in this guide—encompassing equilibrium studies across a physiological pH range and in biorelevant media—provides the necessary data to build a predictive biopharmaceutical model. Understanding the pH-dependent nature of its solubility is not merely an academic exercise; it is the key to anticipating potential liabilities, such as intestinal precipitation, and proactively designing a formulation strategy that ensures adequate and reliable drug delivery to the patient.
References
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Chemistry LibreTexts (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]
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Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
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Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
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Sciencemadness.org (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]
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University of Alberta (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
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Spectroscopic data for 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride (CAS No: 1864056-43-8), a compound of interest in pharmaceutical research and drug development.[1] As a member of the substituted phenethylamine class, its precise structural elucidation is critical for understanding its bioactivity and ensuring quality control.[2] This document synthesizes predictive data and established spectroscopic principles to offer a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The methodologies and interpretations presented herein are designed to serve as a robust reference for researchers, scientists, and professionals in the field, ensuring scientific integrity through a self-validating analytical approach.
Introduction: The Molecular Blueprint
1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride possesses a molecular formula of C₁₃H₂₂ClNO and a molecular weight of 243.77 g/mol .[1] The structure features a chiral center at the benzylic carbon, a primary amine group (protonated as a hydrochloride salt), a pentyl chain, and a 4-ethoxyphenyl aromatic system. The synergistic application of NMR, IR, and MS is indispensable for unequivocally confirming this molecular architecture. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides structural clues through fragmentation analysis. This multi-faceted approach creates a self-validating system for structural verification.
Caption: Chemical structure of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom. For 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride, spectra are typically recorded in deuterated solvents like DMSO-d₆ or D₂O to ensure solubility and avoid interfering solvent signals.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) reveals the number of different types of protons, their electronic environments, and their proximity to other protons. The hydrochloride form means the amine protons (-NH₃⁺) can be exchangeable with D₂O, causing their signal to disappear, a useful diagnostic test.
Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons (See Fig. 2) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| H-1' (CH₃) | ~0.9 | Triplet (t) | 3H | Terminal methyl group, coupled to the adjacent CH₂ (H-2'). |
| H-2', H-3' (CH₂) | ~1.3-1.4 | Multiplet (m) | 4H | Methylene protons of the pentyl chain, complex coupling. |
| H-4' (CH₂) | ~1.7-1.9 | Multiplet (m) | 2H | Methylene group adjacent to the chiral center, diastereotopic. |
| H-5' (CH) | ~4.2-4.4 | Triplet (t) or Multiplet (m) | 1H | Benzylic proton, coupled to adjacent CH₂ and NH₃⁺. |
| H-7' (CH₃) | ~1.35 | Triplet (t) | 3H | Methyl protons of the ethoxy group, coupled to O-CH₂. |
| H-8' (O-CH₂) | ~4.05 | Quartet (q) | 2H | Methylene protons of the ethoxy group, coupled to CH₃. |
| H-2, H-6 (Aromatic) | ~7.3-7.4 | Doublet (d) | 2H | Aromatic protons ortho to the amine-bearing carbon. |
| H-3, H-5 (Aromatic) | ~6.9-7.0 | Doublet (d) | 2H | Aromatic protons ortho to the ethoxy group. |
| -NH₃⁺ | ~8.0-9.0 | Broad Singlet (br s) | 3H | Protons of the ammonium salt, often broad and D₂O exchangeable. |
Note: Predicted values are based on established increments and may vary based on solvent and experimental conditions. Online prediction tools can provide refined estimates.[3][4]
¹³C NMR Spectroscopy: The Carbon Framework
Carbon-13 NMR provides a count of the unique carbon environments in the molecule. Given the molecule's asymmetry, all 13 carbon atoms are expected to be chemically distinct and produce separate signals.
Predicted ¹³C NMR Chemical Shifts
| Carbons (See Fig. 2) | Predicted δ (ppm) | Rationale |
|---|---|---|
| C-1' (CH₃) | ~14.0 | Terminal methyl of the pentyl group. |
| C-2' (CH₂) | ~22.5 | Pentyl chain methylene. |
| C-3' (CH₂) | ~31.0 | Pentyl chain methylene. |
| C-4' (CH₂) | ~35.0 | Pentyl chain methylene adjacent to the chiral center. |
| C-5' (CH) | ~55.0 | Benzylic carbon attached to the nitrogen. |
| C-1 (Aromatic) | ~130-132 | Quaternary aromatic carbon, ipso to the alkyl-amine group. |
| C-2, C-6 (Aromatic) | ~128-130 | Aromatic CH carbons ortho to the alkyl-amine group. |
| C-3, C-5 (Aromatic) | ~114-116 | Aromatic CH carbons ortho to the ethoxy group. |
| C-4 (Aromatic) | ~158-160 | Aromatic quaternary carbon attached to the ethoxy group. |
| C-7' (CH₃) | ~14.8 | Methyl carbon of the ethoxy group. |
| C-8' (O-CH₂) | ~63.5 | Methylene carbon of the ethoxy group. |
Caption: Numbering scheme for NMR assignments.
Experimental Protocol: NMR Spectrum Acquisition
-
Sample Preparation: Dissolve 5-10 mg of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each carbon appears as a singlet. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the spectrum using the TMS signal.
Infrared (IR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| ~3000-2800 | N-H Stretch | Primary Amine Salt (-NH₃⁺) | Strong, Broad |
| 2960-2850 | C-H Stretch | Aliphatic (Pentyl, Ethyl) | Strong |
| ~3030 | C-H Stretch | Aromatic | Medium-Weak |
| ~1610, ~1510 | C=C Stretch | Aromatic Ring | Medium-Strong |
| 1620-1550 | N-H Bend | Primary Amine Salt (-NH₃⁺) | Medium, Broad |
| 1250-1200 | C-O Stretch | Aryl-Alkyl Ether (Asymmetric) | Strong |
| 1050-1000 | C-O Stretch | Aryl-Alkyl Ether (Symmetric) | Medium |
| ~830 | C-H Bend | 1,4-Disubstituted (para) Benzene | Strong |
The most telling feature for the hydrochloride salt is the very broad and strong absorption in the 3000-2800 cm⁻¹ region, which corresponds to the N-H stretching vibrations of the ammonium group (-NH₃⁺).[5][6] This often overlaps with the aliphatic C-H stretches. The presence of two strong bands around 1610 cm⁻¹ and 1510 cm⁻¹ confirms the aromatic ring, while the strong C-O ether stretch near 1250 cm⁻¹ is also a key diagnostic peak.[7]
Experimental Protocol: FTIR Spectrum Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Apply pressure using the anvil to ensure good contact.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Confirming Molecular Weight and Structure
Mass spectrometry provides the exact molecular weight and crucial structural information from the fragmentation pattern of the molecule. For a compound like this, which is a salt, Electrospray Ionization (ESI) in positive ion mode is the preferred method. The analysis will detect the protonated form of the free amine, [C₁₃H₂₁NO + H]⁺.
Expected Molecular Ion and Fragmentation
-
Molecular Weight (Free Base): 207.31 g/mol
-
Expected [M+H]⁺ Ion: m/z 208.17 (calculated for C₁₃H₂₂NO⁺)
The primary fragmentation pathway for aliphatic amines is typically α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[8][9][10] This process results in a resonance-stabilized iminium cation.
Major Predicted Fragment Ions (from [M+H]⁺ at m/z 208)
| m/z (Predicted) | Lost Neutral Fragment | Ion Structure | Rationale |
|---|---|---|---|
| 151.10 | Butane (C₄H₉•) | [C₉H₁₂NO]⁺ | α-cleavage: Loss of the butyl radical from the pentyl chain. This is often the base peak. |
| 135.08 | Pentylamine (C₅H₁₁N) | [C₈H₉O]⁺ | Cleavage of the C-C bond between the benzylic carbon and the nitrogen. |
| 121.06 | C₆H₁₄N• | [C₇H₇O]⁺ | Fragmentation involving the ethoxy group. |
| 179.15 | Ethyl (C₂H₅•) | [C₁₁H₁₆NO]⁺ | Loss of an ethyl radical, less common but possible. |
Caption: Dominant α-cleavage fragmentation pathway in ESI-MS.
Experimental Protocol: ESI-MS Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid to ensure protonation.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole instrument.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode. For a full scan, set the mass range to m/z 50-500. For tandem MS (MS/MS), select the precursor ion (m/z 208) and apply collision-induced dissociation (CID) to generate fragment ions.
-
Data Analysis: Analyze the resulting spectrum to identify the [M+H]⁺ peak and characteristic fragment ions. High-resolution mass spectrometry can confirm the elemental composition of each ion.[11][12]
Conclusion: A Triad of Analytical Trustworthiness
The structural elucidation of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride is robustly achieved through the integrated application of NMR, IR, and MS. ¹H and ¹³C NMR provide an unambiguous map of the proton and carbon skeleton, IR spectroscopy confirms the presence of the critical amine salt, aromatic ether, and alkyl functionalities, and high-resolution mass spectrometry validates the molecular formula and reveals a fragmentation pattern consistent with the proposed structure. This comprehensive spectroscopic profile serves as an essential benchmark for identity confirmation, purity assessment, and stability studies in any research or development context.
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The Discovery of N-Aryl Amine Derivatives: A Technical Guide for Researchers
This guide provides an in-depth exploration of the discovery process for novel N-aryl amine derivatives, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to offer field-proven insights into the strategic decisions and experimental nuances that underpin successful discovery campaigns.
Section 1: The N-Aryl Amine Scaffold - A Privileged Motif in Medicinal Chemistry
N-aryl amine derivatives are a cornerstone of modern medicinal chemistry, appearing in a vast array of biologically active compounds, from kinase inhibitors for oncology to treatments for neurodegenerative diseases.[1] Their prevalence stems from the unique electronic and structural properties conferred by the direct attachment of a nitrogen atom to an aromatic ring. This arrangement allows the nitrogen's lone pair of electrons to interact with the aromatic π-system, influencing the molecule's conformation, basicity, and ability to participate in crucial hydrogen bonding interactions with biological targets.
The journey from a conceptual N-aryl amine-containing molecule to a viable research candidate is a multi-faceted process, demanding a synergistic interplay of synthetic chemistry, analytical characterization, and biological evaluation. This guide will navigate this intricate path, providing both the "how" and the "why" behind each critical step.
Section 2: Synthetic Strategies for N-Aryl Amine Derivatives
The construction of the C-N bond is the linchpin of N-aryl amine synthesis. Over the years, several powerful methodologies have emerged, with the Buchwald-Hartwig amination and the Ullmann condensation being the most prominent.
The Buchwald-Hartwig Amination: A Modern Powerhouse
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl amines due to its broad substrate scope, functional group tolerance, and generally high yields.[2] The reaction facilitates the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
The choice of ligand is paramount to the success of the reaction, as it modulates the reactivity and stability of the palladium catalyst. Sterically hindered and electron-rich phosphine ligands, such as Xantphos, are often employed to promote the challenging reductive elimination step that forms the desired C-N bond.[2]
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd2(dba)3, 0.02 mmol), the phosphine ligand (e.g., Xantphos, 0.04 mmol), and the base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine derivative.
The Ullmann Condensation: A Classic Approach
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol.[3] While it often requires higher reaction temperatures and stoichiometric amounts of copper compared to the Buchwald-Hartwig reaction, it remains a valuable tool, particularly for large-scale syntheses where the cost of palladium can be prohibitive. The mechanism is thought to involve the formation of a copper(I) amide, which then undergoes nucleophilic aromatic substitution with the aryl halide.[3]
Section 3: Characterization of N-Aryl Amine Derivatives
Unambiguous characterization of newly synthesized compounds is a critical component of the discovery process, ensuring the structural integrity of the molecules that will be subjected to biological testing. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for elucidating the structure of organic molecules. For N-aryl amine derivatives, key diagnostic signals include:
-
¹H NMR:
-
The N-H proton of secondary amines typically appears as a broad singlet, the chemical shift of which can be highly variable and dependent on solvent and concentration.
-
Aromatic protons will exhibit characteristic splitting patterns (e.g., doublets, triplets, multiplets) that can be used to determine the substitution pattern on the aryl ring.
-
Protons on carbons adjacent to the nitrogen atom are deshielded and will appear at a higher chemical shift compared to analogous alkanes.[4]
-
-
¹³C NMR:
-
The carbon atoms of the aromatic ring will appear in the region of approximately 110-150 ppm.[5] The carbon directly attached to the nitrogen atom (the ipso-carbon) will have a chemical shift that is sensitive to the electronic nature of the substituents on the aryl ring.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For N-aryl amines, a key feature is the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[6] The fragmentation pattern can also provide structural clues, with common fragmentation pathways including cleavage of the C-N bond.[7]
Table 1: Summary of Spectroscopic Characterization Techniques
| Technique | Information Provided | Key Considerations for N-Aryl Amines |
| ¹H NMR | Proton environment and connectivity | Broad N-H signal, characteristic aromatic splitting patterns.[4] |
| ¹³C NMR | Carbon skeleton | Chemical shifts of aromatic carbons, particularly the ipso-carbon.[5] |
| Mass Spectrometry | Molecular weight and fragmentation | Adherence to the nitrogen rule, C-N bond cleavage.[6][7] |
| Infrared (IR) Spectroscopy | Functional groups | N-H stretching vibrations for primary and secondary amines.[8] |
Section 4: Biological Evaluation of N-Aryl Amine Derivatives
Once a library of N-aryl amine derivatives has been synthesized and characterized, the next crucial step is to assess their biological activity. The specific assays employed will depend on the therapeutic area of interest.
In Vitro Cytotoxicity and Proliferation Assays
A common starting point for anticancer drug discovery is to evaluate the effect of the compounds on the growth and viability of cancer cell lines.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the N-aryl amine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[9]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Target-Based Assays: Kinase Inhibition
Many N-aryl amine derivatives have been developed as kinase inhibitors.[10] In vitro kinase assays are used to directly measure the ability of a compound to inhibit the activity of a specific kinase.
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[11][12]
-
Kinase Reaction: Set up a reaction mixture containing the kinase, its substrate, ATP, and the N-aryl amine inhibitor in a multi-well plate.
-
Reaction Incubation: Incubate the reaction at the optimal temperature for the kinase to allow for the enzymatic reaction to proceed.
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP.[13]
-
ADP to ATP Conversion: Add the Kinase Detection Reagent, which contains an enzyme that converts the ADP produced in the kinase reaction into ATP.[13]
-
Luminescence Detection: The newly generated ATP is then used in a luciferase reaction to produce a luminescent signal that is measured with a luminometer. The intensity of the light is proportional to the amount of ADP produced and, therefore, the kinase activity.[13]
Section 5: From Hit to Lead: The Path Forward
Once initial "hits" with promising biological activity are identified, the process of lead optimization begins. This involves a cyclical process of chemical synthesis and biological testing to improve the potency, selectivity, and drug-like properties of the compounds.
Structure-Activity Relationship (SAR) Studies
SAR studies aim to understand how modifications to the chemical structure of a molecule affect its biological activity.[14] By systematically altering different parts of the N-aryl amine scaffold, researchers can identify key structural features that are essential for activity. For example, in the development of N-aryl pyrimidine kinase inhibitors, SAR studies have revealed the importance of specific substituents on both the aryl and pyrimidine rings for potent inhibition.[1]
Table 2: Illustrative SAR for a Hypothetical N-Aryl Pyrimidine Kinase Inhibitor Series
| Compound | R¹ | R² | Kinase IC50 (nM) |
| 1a | H | H | 500 |
| 1b | 4-F | H | 250 |
| 1c | 4-Cl | H | 100 |
| 1d | 4-Cl | 5-Br | 20 |
| 1e | 3-Cl | 5-Br | 200 |
This is a hypothetical example to illustrate SAR principles.
Target Deconvolution
For hits identified through phenotypic screening, it is essential to determine their molecular target(s). This process, known as target deconvolution, can be approached using a variety of methods, including affinity chromatography-mass spectrometry, where the bioactive compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate.[2]
ADME/Tox Profiling
In the later stages of lead optimization, it is crucial to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of the compounds.
-
In Vitro ADME Assays: These assays provide early insights into a compound's drug-like properties. Key parameters to assess include:
-
Solubility: The ability of a compound to dissolve in aqueous media.
-
Permeability: The ability of a compound to cross biological membranes, often assessed using Caco-2 cell monolayers.
-
Metabolic Stability: The susceptibility of a compound to metabolism by liver enzymes, typically evaluated using liver microsomes or hepatocytes.
-
Plasma Protein Binding: The extent to which a compound binds to proteins in the blood, which can affect its distribution and availability to reach its target.
-
-
In Silico ADME/Tox Prediction: Computational models can be used to predict the ADME/Tox properties of compounds, providing a rapid and cost-effective way to prioritize candidates for experimental testing.
Section 6: Conclusion
The discovery of novel N-aryl amine derivatives is a dynamic and challenging field that requires a multidisciplinary approach. By combining rational design, efficient synthetic methodologies, rigorous characterization, and a well-designed cascade of biological assays, researchers can successfully navigate the path from an initial concept to a promising preclinical candidate. This guide has provided a framework for this journey, emphasizing the importance of understanding the underlying scientific principles that govern each step of the process.
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- 9. promega.com [promega.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. vectorb2b.com [vectorb2b.com]
- 12. selvita.com [selvita.com]
- 13. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for the Quantification of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride
Abstract: This document provides comprehensive, validated analytical methods for the quantitative determination of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride (EPP-HCl), a key pharmaceutical intermediate or active ingredient. The protocols are designed for researchers, quality control analysts, and drug development professionals, emphasizing scientific integrity, robustness, and adherence to regulatory standards. We present a primary High-Performance Liquid Chromatography (HPLC) method for routine assay and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for unambiguous identification and quantification. Each protocol is accompanied by expert insights into the rationale behind procedural choices and detailed validation guidelines compliant with the International Council for Harmonisation (ICH) standards.
Introduction: The Analytical Imperative for EPP-HCl
1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride (EPP-HCl) is a primary amine with a core structure relevant to various pharmacologically active compounds. The accurate and precise quantification of EPP-HCl is critical throughout the drug development lifecycle, from purity assessment of the bulk drug substance to its assay in finished pharmaceutical products and monitoring in stability studies. The presence of a chromophoric ethoxyphenyl group and a reactive primary amine function dictates the selection of appropriate analytical technologies.
This guide provides two robust, orthogonal methods:
-
Reversed-Phase HPLC with UV Detection (RP-HPLC-UV): The gold standard for pharmaceutical quality control, offering high precision, accuracy, and throughput for assay and impurity profiling.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive confirmatory method, ideal for unambiguous identification and trace-level quantification, particularly after a derivatization step to enhance volatility and chromatographic performance.
The validation of these methods is paramount to ensure they are fit for their intended purpose, providing trustworthy data for regulatory submissions. All validation procedures discussed herein are based on the principles outlined in the ICH Q2(R1) guideline.[1][2]
Section 1: Primary Quantitative Method: Reversed-Phase HPLC-UV
Expertise & Experience: Why RP-HPLC-UV is the Method of Choice
For routine quality control of a polar, UV-active compound like EPP-HCl, RP-HPLC-UV is the preferred technique. The C18 stationary phase provides excellent retention and separation for aromatic compounds, while the acidic mobile phase ensures that the primary amine is protonated, leading to sharp, symmetrical peak shapes and preventing interaction with residual silanols on the silica backbone. UV detection is straightforward and robust due to the strong absorbance of the ethoxyphenyl chromophore. This method is designed to be stability-indicating, meaning it can separate the main analyte from potential degradation products.
Experimental Workflow: HPLC-UV Analysis
Caption: High-level workflow for the HPLC-UV quantification of EPP-HCl.
Protocol 1.1: HPLC-UV Method for Quantification
1.1.1 Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks, pipettes, and autosampler vials.
-
EPP-HCl Reference Standard (purity >99.5%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Trifluoroacetic acid (TFA).
-
Deionized water (18.2 MΩ·cm).
1.1.2 Chromatographic Conditions
| Parameter | Recommended Setting | Causality & Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm (e.g., Zorbax, Hypersil GOLD) | Industry-standard stationary phase for robust retention of moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent and acidifier, ensuring the amine is protonated (analyte behaves as a single species) for sharp, symmetrical peaks. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength and low UV cutoff. |
| Gradient Program | 0-15 min: 20-80% B; 15-17 min: 80% B; 17-18 min: 80-20% B; 18-25 min: 20% B | A gradient ensures efficient elution of the analyte while cleaning the column of late-eluting impurities, making the method stability-indicating. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run time. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times and peak shapes. |
| Detection | UV at 274 nm | Wavelength of maximum absorbance (λmax) for the ethoxyphenyl chromophore, maximizing sensitivity. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion from the sample solvent. |
| Run Time | 25 minutes | Allows for elution of the analyte and any potential late-eluting impurities, followed by column re-equilibration. |
1.1.3 Preparation of Solutions
-
Diluent: Methanol/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of EPP-HCl Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solutions (10-200 µg/mL): Prepare a series of at least five calibration standards by serially diluting the Standard Stock Solution with Diluent. A typical range would be 10, 25, 50, 100, and 200 µg/mL.
-
Sample Solution (Target concentration ~100 µg/mL): Accurately weigh an amount of the EPP-HCl sample equivalent to ~10 mg of the active ingredient into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent. Filter through a 0.45 µm syringe filter if necessary.
1.1.4 System Suitability Test (SST) Before sample analysis, inject the 100 µg/mL standard solution five times. The system is deemed suitable for use if the following criteria are met.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good chromatographic conditions. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| %RSD of Peak Areas | ≤ 2.0% | Demonstrates the precision and stability of the injector and detector system. |
1.1.5 Analysis and Calculation Inject the blank (Diluent), standard solutions, and sample solutions. Construct a linear regression calibration curve of peak area versus concentration for the standards. Determine the concentration of EPP-HCl in the sample solution from the calibration curve.
Protocol 1.2: Validation of the HPLC-UV Method
Method validation is required to demonstrate that the analytical procedure is suitable for its intended purpose.[3] The following protocol adheres to ICH Q2(R1) guidelines.[1]
1.2.1 Specificity
-
Procedure: Inject the blank, a standard solution, a sample solution, and a sample spiked with known related substances/impurities. A forced degradation study (exposing the sample to acid, base, peroxide, heat, and light) should also be performed.
-
Acceptance Criteria: The peak for EPP-HCl should be free of interference from the blank and any impurities. The method must resolve the EPP-HCl peak from all degradation products (peak purity analysis using a diode array detector is recommended).
1.2.2 Linearity and Range
-
Procedure: Analyze the five prepared standard solutions (e.g., 10-200 µg/mL) in triplicate. Plot the mean peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant. The specified range is normally 80% to 120% of the test concentration for an assay.[1]
1.2.3 Accuracy (Recovery)
-
Procedure: Spike a placebo (or a known sample matrix) at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration) with a known amount of EPP-HCl standard. Prepare each level in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
1.2.4 Precision
-
Repeatability (Intra-day precision): Analyze six independent sample preparations at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst and/or different equipment.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both studies.
1.2.5 Limit of Quantitation (LOQ) and Detection (LOD)
-
Procedure: Determine based on the signal-to-noise ratio (S/N) of a series of dilute solutions. LOQ is typically where S/N = 10, and LOD is where S/N = 3.
-
Acceptance Criteria: The LOQ must be determined with acceptable precision and accuracy.
1.2.6 Robustness
-
Procedure: Intentionally vary key method parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase pH ±0.2, different column lot).
-
Acceptance Criteria: The system suitability parameters must still be met, and the results should not be significantly affected by the minor changes.
Summary of Validation Parameters
| Validation Characteristic | Typical Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte |
| Linearity (r²) | ≥ 0.999 |
| Range | 80-120% of test concentration |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOQ | S/N ≥ 10, with acceptable precision and accuracy |
| Robustness | System suitability passes under varied conditions |
Section 2: Confirmatory Method: GC-MS with Derivatization
Expertise & Experience: The Role of Derivatization and Mass Spectrometry
While HPLC is excellent for routine assays, GC-MS provides unparalleled specificity for confirmation of identity.[4][5] Primary amines like EPP-HCl are polar and tend to exhibit poor peak shape (tailing) in GC due to interactions with the column.[6] Derivatization is a crucial step to overcome this. By reacting the primary amine with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), we replace the active hydrogen with a non-polar trimethylsilyl (TMS) group. This increases the compound's volatility and thermal stability, resulting in sharp, symmetrical peaks. Mass spectrometry then provides a "molecular fingerprint," confirming the identity and allowing for highly selective quantification using specific ion monitoring (SIM) mode.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for confirmatory GC-MS analysis including derivatization.
Protocol 2.1: GC-MS Method for EPP-HCl
2.1.1 Instrumentation and Materials
-
GC-MS system with an autosampler.
-
GC column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (e.g., DB-5ms, HP-5ms).
-
Derivatizing agent: BSTFA with 1% TMCS (trimethylchlorosilane) catalyst.
-
Solvent: Pyridine or Acetonitrile (anhydrous).
-
EPP-HCl Reference Standard.
-
Heating block or oven.
2.1.2 Derivatization Procedure
-
Accurately prepare standard and sample solutions in an appropriate anhydrous solvent (e.g., pyridine) at a concentration of ~1 mg/mL.
-
Transfer 100 µL of the solution into a reaction vial.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
-
Expert Note: The derivatization conditions (time, temperature, reagent ratio) must be optimized to ensure a complete and reproducible reaction.
-
2.1.3 GC-MS Conditions
| Parameter | Recommended Setting | Causality & Rationale |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split mode is suitable for concentrated samples, while splitless is used for trace analysis. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial 100 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min | A temperature program is essential to separate the analyte from solvent and derivatizing agent peaks and ensure it elutes in a reasonable time. |
| MS Source Temp. | 230 °C | Standard temperature for an Electron Ionization (EI) source. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching and identification. |
| Acquisition Mode | Full Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification. | Full scan provides the complete mass spectrum for identity confirmation. SIM mode enhances sensitivity and selectivity for quantification by monitoring only characteristic ions. |
2.1.4 Data Analysis
-
Identification: The retention time and the mass spectrum of the derivatized EPP-HCl peak in the sample must match that of the derivatized standard. The fragmentation pattern should be consistent with the expected structure.
-
Quantification (SIM mode): Select a quantifier ion (typically the most abundant, stable fragment) and one or two qualifier ions. The ratio of the qualifier to quantifier ions must be consistent between the standard and the sample. Quantification is performed using a calibration curve based on the peak area of the quantifier ion.
References
-
Research Journal of Pharmacy and Technology. (n.d.). UV-Vis Spectrophotometric Method of Amantadine Hydrochloride Analysis: Method Development, Validation and Application to Solubility Studies. Retrieved from [Link]
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ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals | Request PDF. Retrieved from [Link]
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VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]
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U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters. Retrieved from [Link]
-
European Medicines Agency (EMA). (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. Retrieved from [Link]
-
ResearchGate. (2023). gas chromatography-mass spectrometry (gc-ms) analysis of ethanolic extracts of barleria. Retrieved from [Link]
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ResearchGate. (n.d.). UV-Vis Spectrophotometric Method of Amantadine Hydrochloride Analysis: Method Development, Validation and Application to Solubility Studies | Request PDF. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane. Retrieved from [Link]
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National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. Retrieved from [Link]
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International Research Journal of Engineering and Technology (IRJET). (n.d.). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (2023). Development of Visible Spectrophotometric Methods for the Determination of Tricyclic Antidepressants Based on Formation of Molecular Complexes with p-Benzoquinones. Retrieved from [Link]
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IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
Sources
Application Note: A Robust HPLC-MS/MS Method for the Quantitative Analysis of Amine Hydrochloride Compounds in Pharmaceutical Matrices
Abstract
This application note presents a comprehensive and robust method for the quantitative analysis of amine hydrochloride compounds using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Amine hydrochlorides, a common salt form for pharmaceutical compounds, present unique analytical challenges due to their polarity and potential for poor chromatographic peak shape. This guide provides a detailed protocol, from sample preparation to method validation, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, focusing on Hydrophilic Interaction Liquid Chromatography (HILIC) as the primary separation strategy to achieve superior retention and peak symmetry. The protocol is validated according to the principles outlined in the ICH Q2(R1) guideline to ensure data integrity and reliability.
Introduction: The Challenge of Amine Hydrochloride Analysis
Amine-containing compounds are ubiquitous in the pharmaceutical industry. Converting these amines into hydrochloride salts is a standard practice to improve their stability and solubility. However, this salt form introduces analytical hurdles. In traditional Reversed-Phase HPLC (RP-HPLC), these polar compounds are often poorly retained, eluting near the solvent front, which compromises resolution and sensitivity. Furthermore, interactions between the basic amine and residual acidic silanols on silica-based columns can lead to significant peak tailing, hindering accurate quantification.[1][2]
To overcome these challenges, a method that directly addresses the polar and ionic nature of amine hydrochlorides is required. While techniques like ion-pairing chromatography exist, they can suffer from long column equilibration times and incompatibility with mass spectrometry due to the non-volatile nature of many ion-pairing reagents. This application note will demonstrate the strategic advantages of using HILIC, which employs a polar stationary phase and a high organic content mobile phase, creating an ideal environment for the retention and separation of polar analytes like amine hydrochlorides.[3][4][5]
The coupling of HILIC with tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity. By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, we can confidently quantify the target analyte even in complex matrices.[6][7][8]
Method Overview: A Strategic Workflow
Our approach is a multi-stage process designed for accuracy and robustness. Each stage is optimized to address the specific chemical properties of amine hydrochloride compounds.
Figure 1: Overall workflow for the analysis of amine hydrochloride compounds.
Experimental Protocols
This section provides a detailed, step-by-step methodology. For this application note, we will use a hypothetical model compound, "Aminopril Hydrochloride," a polar primary amine drug with a molecular weight of 250.7 g/mol (free base).
Sample Preparation: Solid-Phase Extraction (SPE)
Rationale: The goal of sample preparation is to isolate the analyte from matrix components (e.g., proteins, phospholipids, salts) that can cause ion suppression or enhancement in the MS source.[9][10] Given that Aminopril is a basic amine, a mixed-mode cation exchange SPE sorbent is an excellent choice. This provides dual retention mechanisms: reversed-phase interaction with the carbon backbone and ion-exchange with the sulfonic acid groups, leading to a very clean extract.
Protocol:
-
Cartridge Conditioning: Condition a mixed-mode strong cation exchange (MCX) SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Dilute 100 µL of plasma sample with 400 µL of 4% phosphoric acid in water. Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Washing Step 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove polar, acidic, and neutral interferences.
-
Washing Step 2 (Non-Polar Interferences): Wash the cartridge with 1 mL of methanol to remove non-polar interferences retained by the reversed-phase mechanism.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The ammonia neutralizes the amine, disrupting the ionic interaction with the sorbent and allowing for elution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial HPLC mobile phase (95:5 Acetonitrile:10mM Ammonium Formate, pH 3.0). Vortex to ensure complete dissolution. The sample is now ready for injection.
Figure 2: Solid-Phase Extraction (SPE) protocol steps.
HPLC-MS/MS Conditions
Rationale for HILIC: HILIC is particularly suited for polar compounds that are not well-retained in reversed-phase chromatography.[4] The mechanism involves the partitioning of the analyte into a water-enriched layer on the surface of the polar stationary phase.[3][5] A mobile phase with a high concentration of an organic solvent (typically acetonitrile) is used, and elution is achieved by increasing the aqueous component. For amines, using an acidic mobile phase (e.g., with formic acid or ammonium formate) ensures the analyte is in its protonated, cationic form, which enhances its interaction with the polar stationary phase.
Rationale for MS/MS Detection: Tandem mass spectrometry in MRM mode offers unparalleled specificity and sensitivity. We select a specific precursor ion (the protonated molecule, [M+H]⁺) in the first quadrupole, fragment it in the collision cell, and then select a specific, stable product ion in the third quadrupole. This process filters out chemical noise and matrix interferences, allowing for precise quantification at low levels.[6][7]
Instrumentation and Parameters:
| Parameter | Setting |
| HPLC System | UHPLC system capable of high-pressure gradients |
| Column | HILIC Column (e.g., Amide or Silica-based), 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 3 minutes, hold at 50% B for 1 minute, return to 95% B and equilibrate for 2 mins |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | Aminopril: 251.7 > 119.2 (Quantifier), 251.7 > 91.1 (Qualifier) |
| Internal Standard (IS): e.g., d4-Aminopril: 255.7 > 123.2 | |
| Dwell Time | 100 ms per transition |
Method Validation (as per ICH Q2(R1))
A rigorous validation is essential to demonstrate that the analytical method is suitable for its intended purpose.[11][12] The following parameters must be assessed.
| Validation Parameter | Acceptance Criteria |
| Specificity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples from at least six different sources. |
| Linearity & Range | Calibration curve with a minimum of 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy | Mean concentration at each QC level (Low, Mid, High) should be within ±15% of the nominal value. |
| Precision | The coefficient of variation (%CV) for replicate QC samples should not exceed 15% at each level (Low, Mid, High). |
| Lower Limit of Quantitation (LLOQ) | The lowest standard on the calibration curve with accuracy within ±20% and precision ≤20%. Signal-to-noise ratio should be >10. |
| Matrix Effect | The coefficient of variation of the response ratios (analyte/IS) in post-spiked samples from different matrix lots should be ≤15%. |
| Stability | Analyte stability in matrix under various conditions (Freeze-Thaw, Bench-Top, Long-Term Storage) should be within ±15% of the initial concentration. |
Discussion and Causality
-
Why HILIC over Reversed-Phase? As discussed, amine hydrochlorides are highly polar. In RP-HPLC, they would require highly aqueous mobile phases for any retention, leading to poor ESI efficiency and potential phase dewetting. HILIC operates with high organic content, which is ideal for ESI, enhancing desolvation and ionization, thus improving sensitivity.[3][4]
-
The Role of Mobile Phase pH: Setting the pH to 3.0 ensures the primary amine of "Aminopril" (pKa ~9-10) is fully protonated (R-NH3+). This positive charge enhances the hydrophilic interaction with the polar stationary phase, leading to better retention and peak shape.
-
Choice of Internal Standard (IS): A stable isotope-labeled (SIL) internal standard (e.g., d4-Aminopril) is the gold standard. It co-elutes with the analyte and experiences identical matrix effects and ionization suppression/enhancement, providing the most accurate correction during quantification.[9]
-
MRM Transition Selection: The quantifier transition (251.7 > 119.2) should be the most intense and stable fragment ion, ensuring maximum sensitivity. The qualifier transition (251.7 > 91.1) serves as a confirmation of identity. The ratio of the quantifier to qualifier peak areas should remain constant across all samples and standards.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with the column; Sample solvent stronger than mobile phase. | Ensure sample is reconstituted in the initial mobile phase. Consider a column with different HILIC chemistry (e.g., Amide vs. bare Silica). Check for column degradation.[2][13] |
| Low Sensitivity | Inefficient ionization; Matrix suppression. | Optimize ESI source parameters (voltages, gas flows, temperatures).[14][15] Improve SPE cleanup to better remove phospholipids and other interfering matrix components.[10] |
| High Variability | Inconsistent sample preparation; Uncorrected matrix effects. | Automate SPE if possible. Ensure complete evaporation and reconstitution. Verify the performance and suitability of the internal standard. |
| No/Low Retention | Incorrect mobile phase composition; Insufficient column equilibration. | Confirm mobile phase is >80% organic for HILIC. Ensure the column is thoroughly equilibrated with the initial mobile phase (at least 10 column volumes). |
Conclusion
This application note provides a robust and validated HPLC-MS/MS method for the quantitative analysis of amine hydrochloride compounds. By leveraging the strengths of HILIC for chromatographic separation and the specificity of tandem mass spectrometry, this method overcomes the common challenges associated with these polar analytes. The detailed protocols for sample preparation and analysis, combined with a comprehensive validation strategy, establish a reliable framework for accurate quantification in complex pharmaceutical matrices, suitable for regulated drug development environments.
References
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Xu, R., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(14), 1115-1118. Retrieved from [Link]
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Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
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Waters Corporation. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Retrieved from [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from [Link]
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University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. Retrieved from [Link]
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AMS Biotechnology (AMSBIO). (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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National Institutes of Health. (n.d.). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Retrieved from [Link]
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Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Multiple reaction monitoring (MRM) transitions and dwell times for the seven amino acids and corresponding internal standards monitored in this study. Retrieved from [Link]
-
ResearchGate. (2013). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. Retrieved from [Link]
-
Agilent Technologies. (2022). HILIC Chromatography: When and How?. Retrieved from [Link]
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American Heart Association Journals. (2012). Multiple Reaction Monitoring (MRM). Retrieved from [Link]
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Bonnaffé, D. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Shimadzu. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Retrieved from [Link]
-
LCGC International. (2021). Mixed-Mode Chromatography—A Review. Retrieved from [Link]
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Shimadzu. (n.d.). Pharmaceutical Analysis. Retrieved from [Link]
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International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved from [Link]
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Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Retrieved from [Link]
-
YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]
-
ALWSCI. (2025). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Mixed-Mode Chromatography. Retrieved from [Link]
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Application Notes: Characterization of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride in Cell-Based Assays
Introduction
The development of novel therapeutic agents requires a systematic evaluation of their effects on living cells. Cell-based assays are indispensable tools in drug discovery, providing critical insights into a compound's bioactivity, potency, and mechanism of action.[1][2][3] This document provides a comprehensive guide for the initial characterization of a novel water-soluble small molecule, 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride , using a logical cascade of fundamental cell-based assays.
While specific biological data for this compound is not publicly available, the principles and protocols outlined herein establish a robust framework for its investigation. This guide is designed for researchers, scientists, and drug development professionals to determine the compound's cytotoxic profile, investigate its effect on programmed cell death, and explore a hypothetical mechanism of action.
Compound Handling and Stock Solution Preparation
Proper handling and preparation of a test compound are paramount for reproducible and accurate results. 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride is an amine hydrochloride salt, a formulation often used to improve the solubility and stability of amine-containing compounds.
1.1. Safety and Handling Precautions:
-
Always consult the Safety Data Sheet (SDS) before handling the compound.[4]
-
As a precaution, handle the compound in a chemical fume hood.[5][6]
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[4][6]
-
The compound is listed as causing skin and eye irritation and may cause respiratory irritation. Avoid breathing dust and ensure thorough washing after handling.[4]
1.2. Storage:
-
Store the solid compound in a tightly sealed container in a cool, dry, well-ventilated place.[4][7][8]
-
For long-term storage, a temperature of -20°C is recommended.[8]
1.3. Protocol for Preparing a 10 mM Primary Stock Solution: The molecular weight of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride is 243.77 g/mol .[4] As a hydrochloride salt, it is expected to be soluble in aqueous solutions.
-
Weighing: Accurately weigh 2.44 mg of the compound using an analytical balance.
-
Solubilization: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) or sterile deionized water to create a 10 mM stock solution.
-
Expert Insight: While hydrochloride salts are generally water-soluble, using DMSO for the primary stock ensures solubility and allows for compatibility with a broader range of subsequent dilutions in aqueous media.[9] The final DMSO concentration in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.[5][10]
-
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used if dissolution is slow, but ensure the compound is stable under these conditions.[5]
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.
Tier 1 Assay: Determining Cytotoxicity using the MTT Assay
The first critical step is to determine the compound's effect on cell viability and establish a working concentration range. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]
2.1. Principle of the MTT Assay: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[12][13] The amount of formazan produced is directly proportional to the number of viable cells.[11][14] The formazan crystals are then solubilized, and the absorbance is measured, typically at 570 nm.[14][15]
2.2. Detailed Protocol for MTT Assay:
-
Cell Seeding: Seed a chosen cell line (e.g., HeLa, A549, or a project-relevant line) into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[16]
-
Compound Dilution Series: Prepare a serial dilution of the 10 mM stock solution in complete culture medium to create working solutions. A common approach is a 10-point, 3-fold dilution series starting from 100 µM.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions (including a vehicle control, e.g., 0.1% DMSO in medium) to the respective wells in triplicate.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[15]
-
Addition of MTT Reagent: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[14] Incubate for 2-4 hours at 37°C.[14][15]
-
Self-Validation Check: During this incubation, observe the formation of purple precipitates within the cells under a microscope. This confirms the assay is working.
-
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15][16]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[15]
2.3. Data Presentation and Analysis:
| Treatment Group | Concentration (µM) | Replicate 1 (Abs 570nm) | Replicate 2 (Abs 570nm) | Replicate 3 (Abs 570nm) | Average Absorbance | % Viability |
| Vehicle Control | 0 | 1.254 | 1.288 | 1.271 | 1.271 | 100.0% |
| Compound X | 0.1 | 1.245 | 1.265 | 1.250 | 1.253 | 98.6% |
| Compound X | 0.3 | 1.198 | 1.221 | 1.235 | 1.218 | 95.8% |
| Compound X | 1.0 | 1.055 | 1.089 | 1.076 | 1.073 | 84.4% |
| Compound X | 3.0 | 0.812 | 0.833 | 0.825 | 0.823 | 64.8% |
| Compound X | 10.0 | 0.554 | 0.578 | 0.569 | 0.567 | 44.6% |
| Compound X | 30.0 | 0.211 | 0.234 | 0.225 | 0.223 | 17.5% |
| Compound X | 100.0 | 0.088 | 0.091 | 0.085 | 0.088 | 6.9% |
| Media Blank | N/A | 0.051 | 0.053 | 0.052 | 0.052 | N/A |
-
Calculation: % Viability = [(AbsSample - AbsBlank) / (AbsVehicle - AbsBlank)] * 100.
-
Analysis: Plot % Viability against the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).
Tier 2 Assay: Investigating Apoptosis with Caspase-Glo® 3/7 Assay
If the compound induces cytotoxicity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common pathway activated by cytotoxic agents. A key feature of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.
3.1. Principle of the Caspase-Glo® 3/7 Assay: This assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[17] When active caspase-3/7 from apoptotic cells cleaves this substrate, it releases aminoluciferin, which is then used by luciferase to generate a luminescent signal.[17] The intensity of the light is directly proportional to the amount of caspase-3/7 activity.[18]
3.2. Detailed Protocol for Caspase-Glo® 3/7 Assay:
-
Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat with the compound as described in the MTT protocol (Section 2.2). It is crucial to include a positive control (e.g., Staurosporine at 1 µM) to induce apoptosis and a vehicle control.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[19] Allow it to equilibrate to room temperature before use.
-
Assay Procedure ("Add-Mix-Measure"):
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.[18]
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
3.3. Data Analysis:
-
Calculate the fold change in caspase activity relative to the vehicle control.
-
Plot the fold change against the compound concentration. A significant, dose-dependent increase in luminescence indicates that the compound induces apoptosis through the activation of caspase-3 and/or -7.
Tier 3 Assay: Exploring a Hypothetical Mechanism of Action (GPCR Antagonism)
To demonstrate the process of elucidating a specific mechanism of action (MoA), we will proceed with a hypothetical scenario. Let's assume that the structure of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride suggests it may interact with a G-protein coupled receptor (GPCR), specifically a Gαs-coupled receptor, as an antagonist.
4.1. Principle of the HTRF® cAMP Assay: GPCRs that couple to the Gαs protein subunit activate adenylyl cyclase, which increases intracellular levels of the second messenger cyclic AMP (cAMP).[20][21][22] A competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF®) assay, can quantify these changes.[20] In this assay, native cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.[23] An increase in cellular cAMP leads to a decrease in the HTRF signal, and vice versa.[23]
4.2. Detailed Protocol for HTRF® cAMP Antagonist Assay:
-
Cell Line Selection: Use a cell line stably expressing the target Gαs-coupled receptor (e.g., HEK293-ADRB2).
-
Cell Seeding: Seed the cells into a low-volume, white 384-well plate and incubate overnight.
-
Compound Treatment (Antagonist Mode):
-
Agonist Stimulation: Add a known agonist for the target receptor (e.g., Isoproterenol for the β2-adrenergic receptor) at a concentration that elicits a sub-maximal response (EC₈₀). This step stimulates cAMP production.
-
Expert Insight: Using an EC₈₀ concentration of the agonist makes the assay sensitive to competitive antagonism. If the test compound is an antagonist, it will compete with the agonist and reduce the cAMP signal.
-
-
Incubation: Incubate the plate for 30-60 minutes at room temperature to allow for cAMP accumulation.[24][25]
-
Cell Lysis and Detection: Add the HTRF® detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol. This step lyses the cells and initiates the competitive binding reaction.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.[24]
-
HTRF® Reading: Read the plate on an HTRF®-compatible reader, measuring emission at both 665 nm (cryptate) and 620 nm (d2).
4.3. Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
Plot the ratio against the log concentration of your test compound.
-
A dose-dependent decrease in the signal ratio indicates that the compound is antagonizing the agonist's effect, thereby inhibiting cAMP production. Calculate the IC₅₀ from this curve to determine the compound's potency as an antagonist.
Visualized Workflows and Pathways
Caption: Fig 1. Experimental workflow for compound characterization.
// Nodes Agonist [label="Agonist\n(e.g., Isoproterenol)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Antagonist [label="Antagonist\n(Test Compound)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GPCR [label="Gαs-Coupled Receptor", style="rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; cAMP [label="cAMP\n(Second Messenger)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cellular Response", style="rounded", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Agonist -> GPCR [label=" Binds & Activates"]; Antagonist -> GPCR [label=" Binds & Blocks", arrowhead=tee, color="#EA4335"]; GPCR -> AC [label=" Activates"]; ATP -> AC [style=dashed, arrowhead=none]; AC -> cAMP [label=" Converts"]; cAMP -> PKA [label=" Activates"]; PKA -> Response [label=" Phosphorylates Targets"]; } caption [label="Fig 2. Hypothetical Gαs-coupled receptor signaling pathway.", fontname="Arial", fontsize=10]; }
Caption: Fig 2. Hypothetical Gαs-coupled receptor signaling pathway.
References
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]
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Jayaraman, M. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Methods in Molecular Biology. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Figure 1. [Principles of the HTRF cAMP...] In Assay Guidance Manual. Retrieved from [Link]
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Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
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Kaur, K., & Gupta, R. (2017). cAMP assays in GPCR drug discovery. Methods in Molecular Biology, 1642, 11-21. Retrieved from [Link]
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Zhang, X., et al. (2021). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 11(5), 527-536. Retrieved from [Link]
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protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
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ResearchGate. (2025). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Retrieved from [Link]
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YouTube. (2024). How to run a cAMP HTRF assay. Retrieved from [Link]
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Cambridge Healthtech Institute. (n.d.). Cell-Based Assays in Biologics Development. Retrieved from [Link]
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Cisbio. (n.d.). HTRF® package insert cAMP HiRange General information. Retrieved from [Link]
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Application Notes & Protocols: A Scientist's Guide to the N-Arylation of Primary Amines
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials where the arylamine moiety is a prevalent structural motif.[1] Historically, methods like the Ullmann condensation required harsh conditions, but the advent of palladium-catalyzed cross-coupling, notably the Buchwald-Hartwig amination, has revolutionized the field.[2][3] This reaction allows for the efficient and selective synthesis of aryl amines under relatively mild conditions, tolerating a wide array of functional groups.[2]
This guide provides a detailed exploration of the experimental protocols for the N-arylation of primary amines, focusing on the widely adopted Buchwald-Hartwig reaction. It is designed for researchers and drug development professionals, offering not just step-by-step instructions but also the underlying mechanistic principles and practical insights to ensure successful and reproducible outcomes.
Mechanistic Foundations: The "Why" Behind the Protocol
Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a sequence of well-defined organometallic transformations involving a palladium catalyst.
The generally accepted mechanism involves three key steps:[4][5][6]
-
Oxidative Addition: A Pd(0) species, generated in situ, inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The primary amine (R-NH₂) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: The final C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[5][7]
Caption: The catalytic cycle for the Buchwald-Hartwig N-arylation reaction.
Deconstructing the Reaction: A Guide to Component Selection
The success of an N-arylation reaction hinges on the judicious selection of each component. The interplay between the palladium source, ligand, base, and solvent dictates the reaction's efficiency, scope, and functional group tolerance.
Palladium Source: From Salts to Advanced Pre-catalysts
While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ reduction to the active Pd(0) state, which can be inefficient.[6] Modern protocols favor the use of pre-catalysts, which are air-stable Pd(II) complexes that rapidly and cleanly generate the active L-Pd(0) species upon exposure to a base.[6]
| Palladium Source | Generation | Key Features & Considerations |
| Pd(OAc)₂ / Pd₂(dba)₃ | G0 | Air-stable but require in situ reduction by a phosphine ligand or amine. Can lead to higher catalyst loadings (5-10%).[6] |
| G1 Pre-catalysts | G1 | Require activation with a strong base (e.g., NaOtBu) at room temperature or a weaker base at elevated temperatures. |
| G2/G3/G4 Pre-catalysts | G2-G4 | Can be activated with weaker bases (carbonates, phosphates) at room temperature. Offer broader ligand scope and functional group tolerance.[6] |
The Ligand: The Engine of the Catalyst
The ligand is arguably the most critical component. For the N-arylation of primary amines, bulky, electron-rich dialkylbiaryl phosphine ligands are the state-of-the-art.[2]
-
Why Bulky Ligands? The steric hindrance favors the formation of a monoligated L-Pd(0) species, which is highly active in the oxidative addition step.[2] It also accelerates the final reductive elimination step, preventing side reactions like β-hydride elimination.[2]
-
Recommended Ligand: BrettPhos is specifically designed and highly effective for coupling primary amines.[7] Other ligands like XPhos or RuPhos can also be effective depending on the specific substrates.
The Base: A Balancing Act of Reactivity and Tolerance
The base serves to deprotonate the primary amine, forming the active nucleophile. The choice of base is a trade-off between reactivity and the stability of functional groups on the substrates.
| Base Type | Examples | pKaH | Application & Rationale |
| Strong Bases | NaOtBu, LHMDS | ~19 | Highly effective and widely used. The high basicity ensures rapid deprotonation of the amine. However, they are incompatible with base-sensitive functional groups like esters and nitro groups.[6][7] |
| Weak Inorganic Bases | K₃PO₄, Cs₂CO₃, K₂CO₃ | ~10-12 | Essential for substrates with sensitive functional groups. The reaction rates are generally slower, often requiring higher temperatures or more active catalyst systems (e.g., G3/G4 pre-catalysts).[6] |
Solvent Selection
The solvent must solubilize the reactants and facilitate the reaction at the desired temperature.
-
Common Solvents: Aprotic solvents such as toluene, 1,4-dioxane, and THF are most common.[8] Toluene is often favored, especially for reactions involving aryl iodides, as it helps mitigate the inhibitory effect of sodium iodide byproduct by limiting its solubility.[9]
-
Considerations: Ensure the use of anhydrous, degassed solvents to prevent catalyst deactivation. Chlorinated solvents should be avoided as they can interfere with the palladium catalyst.[6]
Experimental Workflow and Protocols
Adherence to proper technique, especially maintaining an inert atmosphere, is crucial for reproducibility.
Caption: General experimental workflow for Buchwald-Hartwig N-arylation.
Protocol 1: General Procedure for N-Arylation of a Primary Amine
This protocol describes a typical reaction between an aryl bromide and a primary aliphatic amine using a G3 pre-catalyst and a strong base.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Primary Amine (1.2 mmol, 1.2 equiv)
-
BrettPhos Pd G3 Pre-catalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Oven-dried Schlenk flask or vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): In a glovebox or on a Schlenk line, add the aryl bromide (if solid), BrettPhos Pd G3 pre-catalyst, and sodium tert-butoxide to the reaction flask.
-
Rationale: Setting up the reaction under an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligand.
-
-
Seal and Purge: Seal the flask with a septum. If outside a glovebox, evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent and Reagent Addition: Through the septum, add the anhydrous toluene via syringe. If the aryl bromide is a liquid, add it at this stage, followed by the primary amine.
-
Rationale: Adding the solvent and liquid reagents last ensures the solid components are blanketed by the inert atmosphere.
-
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Rationale: Vigorous stirring is important, especially with heterogeneous inorganic bases, to ensure proper mixing and reaction kinetics.[6]
-
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting aryl bromide is consumed (typically 2-24 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired N-arylated primary amine.
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key to success.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (air/moisture exposure).2. Insufficiently strong base.3. Poor solubility of reactants.4. Inhibitory effect from substrate functional groups (e.g., azo groups).[7] | 1. Ensure rigorous inert atmosphere and use of anhydrous solvents.2. Switch to a stronger base (e.g., K₃PO₄ to NaOtBu).3. Try a different solvent or solvent mixture (e.g., toluene/dioxane).[6]4. Protect the problematic functional group if possible. |
| Formation of Hydrodehalogenation Side Product (Ar-H) | 1. Presence of water.2. β-Hydride elimination from the amido complex (less common with bulky ligands). | 1. Use scrupulously dried reagents and solvents.2. Ensure a sufficiently bulky ligand is being used to promote reductive elimination over side reactions.[2] |
| Formation of Biaryl Side Product (Ar-Ar) | Phosphine ligand decomposition leading to Pd nanoparticle formation, which can catalyze homo-coupling. | Screen different ligands or use a lower reaction temperature. Ensure the ligand-to-palladium ratio is appropriate (typically 1:1 to 1.5:1 for pre-catalysts). |
| Reaction Stalls | Catalyst deactivation or precipitation. For aryl iodides, the iodide salt byproduct can inhibit the catalyst.[6][9] | Use a solvent like toluene where the iodide salt is less soluble.[9] Consider using the corresponding aryl bromide or triflate if possible. |
Conclusion
The N-arylation of primary amines is a powerful and versatile transformation central to modern chemical synthesis. Success in these reactions is not merely about following a recipe but about understanding the function and interplay of each component. By leveraging well-designed pre-catalysts, bulky phosphine ligands, and appropriate bases, researchers can reliably construct complex arylamine structures. This guide provides the foundational knowledge and practical protocols to empower scientists to confidently apply and adapt these methodologies to accelerate their research and development goals.
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Shaabani, A., et al. (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry. [Link]
-
Millam, D. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]
-
YouTube. (2021). Buchwald-Hartwig and Ullmann amination reactions. [Link]
-
Klapars, A., et al. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]
-
Foley, D. A., et al. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis. [Link]
-
MDPI. (2022). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Mann, G., et al. (1999). Palladium-Catalyzed C−N(sp2) Bond Formation: N-Arylation of Aromatic and Unsaturated Nitrogen and the Reductive Elimination Chemistry of Palladium Azolyl and Methyleneamido Complexes. Journal of the American Chemical Society. [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. [Link]
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Application Notes and Protocols for the Research Chemical 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride
Foreword
This document provides a detailed guide for researchers, scientists, and drug development professionals on the handling, characterization, and potential in vitro applications of the research chemical 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride. As a novel compound with limited publicly available data, the protocols outlined herein are based on established methodologies for the investigation of new chemical entities, particularly those with structural similarities to psychoactive compounds. The causality behind each experimental choice is explained to provide a deeper understanding of the scientific process. This guide is intended for investigational purposes only and all procedures must be conducted in a controlled laboratory setting by qualified personnel.
Compound Profile: 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride
1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride is a substituted phenethylamine derivative. Its chemical structure suggests potential interactions with biological systems, particularly the central nervous system, based on structure-activity relationships of similar molecules. However, its specific pharmacological and toxicological properties are largely uncharacterized.
| Property | Value | Source |
| CAS Number | 1864056-43-8 | [1][2] |
| Molecular Formula | C13H22ClNO | [1] |
| Molecular Weight | 243.77 g/mol | [1][2] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥95% | [2][3] |
| Storage | Inert atmosphere, room temperature | [1][2] |
| SMILES Code | CCCCC(C1=CC=C(OCC)C=C1)N.[H]Cl | [1] |
| InChI Key | JRACPWFAZPWYIJ-UHFFFAOYSA-N | [2] |
Mandatory Safety Precautions and Handling
Disclaimer: 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride is a research chemical intended for laboratory use only. It is not for human or veterinary use.[3] The toxicological properties of this compound have not been fully investigated.
Hazard Identification: The GHS hazard statements for this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[4][5] All weighing and solution preparation should be conducted in a certified chemical fume hood to avoid inhalation of the solid powder.[6]
Waste Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.[5]
Protocol 1: Identity and Purity Confirmation
Rationale: Before conducting any biological experiments, it is crucial to confirm the identity and purity of the research chemical. This ensures that any observed effects are attributable to the compound of interest and not to impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the identification of volatile and semi-volatile organic compounds, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.[7][8]
Step-by-Step Methodology
-
Sample Preparation for GC-MS:
-
Accurately weigh approximately 1 mg of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride.
-
Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane) in a clean glass vial.
-
Vortex the solution until the sample is completely dissolved.
-
Transfer the solution to a GC autosampler vial.
-
-
GC-MS Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Use a standard non-polar column (e.g., DB-5ms).
-
Employ a temperature program that allows for the separation of the analyte from any potential impurities (e.g., start at 100°C, ramp to 280°C at 15°C/min).
-
The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 40-500.
-
-
Data Analysis (GC-MS):
-
The resulting chromatogram should show a single major peak, indicating the purity of the compound.
-
The mass spectrum of the major peak should be consistent with the expected fragmentation pattern of 1-(4-Ethoxyphenyl)pentan-1-amine.
-
-
Sample Preparation for NMR:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.
-
-
NMR Analysis:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz.
-
The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the structure of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride.[9][10]
-
Protocol 2: Preparation of Stock Solutions for In Vitro Assays
Rationale: Accurate and consistent preparation of stock solutions is fundamental for obtaining reliable and reproducible data in biological assays. The choice of solvent is critical to ensure the compound remains in solution and does not interfere with the assay.
Step-by-Step Methodology
-
Solvent Selection:
-
Based on its hydrochloride salt form, 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride is expected to be soluble in aqueous buffers and polar organic solvents.
-
For cell-based assays, sterile, deionized water or a buffered solution like Phosphate-Buffered Saline (PBS) is recommended as the primary solvent.
-
If solubility in aqueous solutions is limited, Dimethyl Sulfoxide (DMSO) can be used. However, the final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
-
Preparation of a 10 mM Stock Solution:
-
Accurately weigh 2.44 mg of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride (MW = 243.77 g/mol ).
-
In a sterile microcentrifuge tube, add 1 mL of the chosen solvent (e.g., sterile water or DMSO).
-
Vortex thoroughly until the compound is completely dissolved.
-
Visually inspect the solution to ensure there are no precipitates.
-
-
Storage:
-
Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.
-
Properly label the aliquots with the compound name, concentration, solvent, and date of preparation.
-
Application Note: Preliminary In Vitro Characterization
Hypothetical Rationale: The structure of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride shares features with known monoamine transporter ligands, such as substituted cathinones and amphetamines.[11][12][13] These compounds often exert their effects by interacting with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[11] Therefore, a logical first step in characterizing the biological activity of this novel compound is to assess its ability to modulate the function of these transporters.
Protocol 3: In Vitro Monoamine Transporter Uptake Assay
Rationale: This assay measures the ability of a compound to inhibit the uptake of radiolabeled or fluorescent monoamine substrates into cells expressing the respective transporters. It is a robust method to determine the potency and selectivity of a compound for DAT, NET, and SERT.
Step-by-Step Methodology
-
Cell Culture:
-
Culture HEK-293 cells stably expressing human DAT, NET, or SERT in appropriate growth medium (e.g., DMEM with 10% FBS and a selection antibiotic).
-
Plate the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Assay Procedure:
-
On the day of the assay, aspirate the growth medium from the wells.
-
Wash the cells once with 100 µL of Krebs-Ringer-HEPES (KRH) buffer.
-
Prepare serial dilutions of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride in KRH buffer. Also, prepare solutions of known inhibitors as positive controls (e.g., GBR-12909 for DAT, desipramine for NET, and fluoxetine for SERT).
-
Add 50 µL of the compound dilutions or control solutions to the appropriate wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare a solution of the radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) in KRH buffer at a concentration near its Km for the respective transporter.
-
Add 50 µL of the radiolabeled substrate solution to each well to initiate the uptake.
-
Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes).
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 150 µL of ice-cold KRH buffer.
-
Lyse the cells by adding 100 µL of 1% SDS to each well.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the substrate uptake).
-
Protocol 4: In Vitro Cytotoxicity Assay
Rationale: It is essential to assess the general cytotoxicity of a novel compound to distinguish between specific pharmacological effects and non-specific toxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[14]
Step-by-Step Methodology
-
Cell Culture:
-
Plate a relevant cell line (e.g., SH-SY5Y human neuroblastoma cells or the HEK-293 cells used in the transporter assay) in a 96-well plate and grow to ~80% confluency.
-
-
Compound Treatment:
-
Prepare serial dilutions of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride in the cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle-only control.
-
Incubate the cells for a relevant time period (e.g., 24 or 48 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Aspirate the medium containing MTT.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the CC₅₀ value (the concentration of the compound that reduces cell viability by 50%).
-
Data Interpretation and Further Steps
The IC₅₀ values from the monoamine transporter uptake assays will reveal the potency and selectivity of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride. For example, a low IC₅₀ value for DAT suggests potent dopaminergic activity. The CC₅₀ value from the cytotoxicity assay will provide a therapeutic window. A compound is generally considered more promising if its IC₅₀ for its intended target is significantly lower than its CC₅₀.
Should this initial screening reveal interesting activity, further in vitro studies could include monoamine release assays to determine if the compound acts as a transporter substrate (like amphetamine) or a reuptake inhibitor (like cocaine).[11]
References
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PubChem. 1-(4-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. [Link]
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Wikipedia. para-Methoxyamphetamine. [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]
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Montalvo-Paderes, C., et al. (2023). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Molecules, 28(14), 5387. [Link]
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Bonnet, U., & Scherbaum, N. (2017). The Neuropharmacology of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 32, 237-264. [Link]
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Khan, I., et al. (2015). Design, Synthesis and Characterization of Novel Amine Derivatives of 5-[5-(Chloromethyl)-1, 3, 4-Oxadiazol-2-yl]- 2-(4-Fluorophenyl)-Pyridine as a New Class of Anticancer Agents. ResearchGate. [Link]
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Guiding the Selection of Novel Amines for CO2 Capture Using a Molecular-Based and Multicriteria Modeling Approach. Energy & Fuels. [Link]
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Giorgetti, A., & Schifano, F. (2019). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. International Journal of Molecular Sciences, 20(21), 5453. [Link]
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Siczek, M., et al. (2020). Etazene (N,N-diethyl-2-{[(4-ethoxyphenyl) methyl]-1H-benzimidazol-1-yl}-ethan-1-amine (dihydrochloride)): a novel benzimidazole opioid NPS identified in seized material: crystal structure and spectroscopic characterization. Forensic Toxicology, 39(1), 224-235. [Link]
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Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. [Link]
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Lab Manager. (2023). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. [Link]
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Experimental investigation of novel ternary amine-based deep eutectic solvents for CO2 capture. Scientific Reports. [Link]
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Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. [Link]
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Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences. [Link]
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Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines. Journal of Chemistry. [Link]
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Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. ResearchGate. [Link]
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World Health Organization. (2022). Ensuring the safe handling of chemicals. [Link]
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University of Wisconsin-Madison. Laboratory Safety and Chemical Hygiene Plan. [Link]
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Frontiers in Pharmacology. Novel Psychoactive Drugs. [Link]
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Amine‐Rich Carbon Dots as Novel Nano‐Aminocatalytic Platforms in Organic Synthesis. European Journal of Organic Chemistry. [Link]
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Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of Pharmacology and Experimental Therapeutics. [Link]
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Taylor & Francis Online. Substituted cathinones – Knowledge and References. [Link]
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ChemRxiv. The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. [Link]
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Spectral characterization and crystal structure of 2-amino-N′-[(1Z)-1-(4-chlorophenyl)ethylidene]-benzohydrazide. ResearchGate. [Link]
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PubChem. Pentane, 1-(1-ethoxyethoxy)-. National Center for Biotechnology Information. [Link]
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Application Note & Protocols: A Tiered Strategy for In-Vitro Pharmacological Profiling of 1-(4-Ethoxyphenyl)pentan-1-amine Hydrochloride Analogs
Abstract
This document provides a comprehensive guide for the in-vitro pharmacological profiling of novel chemical entities (NCEs), specifically the 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride analog series. As the specific biological targets for this chemical class are not yet defined, this guide presents a robust, tiered screening cascade designed to efficiently identify primary molecular targets, confirm on-target activity, and assess off-target liabilities.[1][2][3] The narrative emphasizes the causal logic behind experimental choices, adherence to self-validating protocols, and the integration of orthogonal assays to ensure data integrity. Detailed, step-by-step protocols for key assays, data analysis guidelines, and visualization tools are provided to empower researchers to systematically characterize this and other novel compound series.
Introduction: The Rationale for a Tiered Screening Cascade
The journey of a novel chemical entity (NCE) from initial synthesis to a potential therapeutic candidate is contingent on a thorough understanding of its biological activity. For a novel series like 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride and its analogs, where the mechanism of action is unknown, a broad, systematic profiling approach is essential. A tiered screening cascade is the industry-standard methodology to manage this process efficiently.[2][3][4] This strategy filters compounds through progressively more complex and specific assays, allowing for rapid, data-driven decisions while conserving resources.[4]
The primary objectives of this profiling strategy are to:
-
Identify Primary Target(s): Cast a wide net to discover which proteins (e.g., receptors, enzymes, ion channels) the compounds interact with.
-
Determine Potency and Efficacy: Quantify the strength of the interaction (e.g., IC50/EC50) and the functional consequence (e.g., agonist, antagonist).
-
Assess Selectivity and Safety: Evaluate interactions with a panel of known off-targets to predict potential adverse drug reactions (ADRs) early in the discovery process.[1][5]
This guide is structured to follow a logical progression, from broad screening to detailed mechanistic studies, ensuring that each step builds upon validated data from the previous one.
Tier 1: Broad-Based Screening for Target Identification
The initial step is to screen the analog series against a broad panel of biologically relevant targets to identify potential interactions. This is a crucial "hypothesis-generating" phase.
Expertise & Causality: We start with a broad panel because making assumptions about a novel chemical structure can be misleading. This unbiased approach prevents premature focus on an incorrect target class and can uncover unexpected activities. Commercial panels, such as the Eurofins SafetyScreen44™ or similar offerings, provide a cost-effective and standardized method to assess dozens of targets simultaneously.[6][7] These panels are curated to include targets frequently implicated in clinical adverse drug reactions.[1][7]
Protocol Outline: Single-Point Broad Panel Screen
-
Compound Preparation: Prepare a 10 mM stock solution of each analog in 100% DMSO. From this, create a 100µM intermediate stock for the assay.
-
Assay Execution: Submit compounds to a contract research organization (CRO) for screening (e.g., at a final concentration of 10 µM) against a broad pharmacology panel (e.g., SafetyScreen44™). This panel typically includes a mix of GPCRs, ion channels, transporters, and enzymes.[7]
-
Data Analysis: The primary output is the percent inhibition or stimulation for each compound against each target. A common "hit" threshold is ≥50% inhibition/stimulation at the tested concentration.
-
Self-Validation: The CRO provides data for a reference compound for each assay, which must fall within an accepted range. This validates the integrity of each individual assay run.[5]
Tier 2: Hit Confirmation and Orthogonal Validation
Any "hits" identified in Tier 1 must be rigorously confirmed. This stage is critical for eliminating false positives, which can arise from assay artifacts like compound fluorescence or aggregation.[8]
Expertise & Causality: Confirmation involves two key steps:
-
Concentration-Response Curves: Re-testing hits over a range of concentrations (typically 8-11 points) generates a dose-response curve to determine potency (IC50 for inhibition or EC50 for activation). This confirms the activity is real and quantifiable.
-
Orthogonal Assays: A confirmed hit must be validated in a second, different assay format.[9] For example, if the primary hit came from a radioligand binding assay (which measures binding affinity), the orthogonal assay should be a functional one (e.g., a cAMP or calcium flux assay) that measures the biological consequence of that binding. This ensures the observed activity is not an artifact of the primary assay technology.
Data Presentation: Hypothetical Tier 2 Results
The following table summarizes hypothetical data for two analogs against a confirmed target (e.g., Adrenergic Alpha-2A Receptor) and an orthogonal functional assay.
| Analog ID | Primary Assay: [³H]-Rauwolscine Binding | Orthogonal Assay: cAMP Functional |
| IC50 (nM) ± SEM | IC50 (nM) ± SEM (Antagonist Mode) | |
| EPP-001 | 125 ± 11.2 | 150 ± 18.5 |
| EPP-002 | >10,000 | >10,000 |
| Control | Yohimbine: 5.2 ± 0.8 | Yohimbine: 7.8 ± 1.1 |
This data shows that EPP-001 is a confirmed, potent hit, while EPP-002 is inactive. The control compound, Yohimbine, validates assay performance.
Tier 3: Selectivity Profiling and Mechanism of Action (MoA)
With confirmed on-target activity, the next step is to understand the compound's selectivity and its precise mechanism of action (MoA).
Expertise & Causality:
-
Selectivity: High potency at the primary target is only valuable if the compound is selective. A compound that hits many targets is more likely to cause side effects. Therefore, we test promising analogs against a panel of closely related subtypes (e.g., if the hit is on the Alpha-2A adrenergic receptor, we test against Alpha-2B, Alpha-2C, Alpha-1, and Beta receptors). A desirable compound will show a significant potency window (ideally >100-fold) between its primary target and related off-targets.[5]
-
Mechanism of Action (MoA): For functional hits, it's crucial to determine how the compound works. For an enzyme, is it a competitive, non-competitive, or uncompetitive inhibitor?[10] For a GPCR, is it a full agonist, partial agonist, antagonist, or allosteric modulator? Specific assays, such as GTPγS binding or kinetic enzyme studies, are employed to answer these questions.[9][10]
Detailed Protocols
Protocol 1: Radioligand Binding Assay (Hit Confirmation)
This protocol describes a competitive binding assay to determine the IC50 of a test compound against a target receptor.[11][12]
Trustworthiness: This protocol is self-validating through the inclusion of controls for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and a reference compound.
Materials:
-
Receptor-expressing membranes (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]-Rauwolscine for Alpha-2A receptor)
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4)
-
Test and reference compounds
-
96-well plates and filter mats (GF/C, pre-soaked in 0.3% PEI)
-
FilterMate™ Harvester or equivalent
-
Scintillation fluid and MicroBeta counter
Procedure:
-
Compound Plating: Prepare 11-point, 3-fold serial dilutions of the test compounds in assay buffer. Plate 50 µL of each concentration into a 96-well plate.
-
Radioligand Preparation: Dilute the radioligand stock in assay buffer to a final concentration equal to its Kd value (determined previously).
-
Membrane Preparation: Thaw and dilute the receptor membrane preparation in ice-cold assay buffer to a concentration that yields a robust signal (e.g., 10-20 µg protein per well).[11]
-
Incubation: To each well, add 50 µL of radioligand solution followed by 150 µL of the membrane preparation. The final volume is 250 µL.[11]
-
Equilibration: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach binding equilibrium.[11]
-
Harvesting: Terminate the reaction by rapid vacuum filtration onto the pre-soaked filter mat. Wash the filters 4 times with ice-cold wash buffer.[11]
-
Drying & Counting: Dry the filter mat for 30 minutes at 50°C. Add scintillation cocktail and count the radioactivity in a MicroBeta counter.[11]
-
Data Analysis: Subtract non-specific binding from all wells. Plot the percent specific binding against the log concentration of the test compound. Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50.[11][13]
Protocol 2: cAMP Functional Assay (Orthogonal & MoA)
This protocol measures the ability of a compound to inhibit (antagonist mode) or stimulate (agonist mode) the production of cyclic AMP (cAMP) via a Gs or Gi-coupled receptor.[14][15]
Trustworthiness: The assay includes a positive control agonist (e.g., Forskolin for Gs, UK-14304 for Gi) and a negative vehicle control. Assay quality is monitored by calculating the Z'-factor, a statistical measure of the separation between high and low controls.[16][17][18] An assay with a Z'-factor > 0.5 is considered excellent for screening.[17][19]
Materials:
-
HEK293 cells stably expressing the target GPCR
-
Assay medium (e.g., HBSS with 20 mM HEPES)
-
Stimulation buffer (Assay medium + phosphodiesterase inhibitor, e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, LANCE, or GloSensor™ technology)
-
Test and reference compounds
-
384-well white assay plates
Procedure:
-
Cell Plating: Seed cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Addition (Antagonist Mode): Add 5 µL of serially diluted test compounds to the cells. Incubate for 15 minutes.
-
Agonist Stimulation: Add 5 µL of a known agonist at its EC80 concentration to all wells (except negative controls).
-
Incubation: Incubate for 30 minutes at room temperature.
-
Detection: Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Normalize the data with 0% effect being the agonist-stimulated control and 100% effect being the basal (no agonist) control. Plot percent inhibition vs. log compound concentration and fit with a four-parameter logistic model to determine the IC50.[20][21] For agonist mode, simply add compounds and measure stimulation above basal levels to determine EC50.
References
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Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
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National Center for Biotechnology Information. Ion Channel Screening - Assay Guidance Manual. [Link]
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Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134. [Link]
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Wikipedia. Z-factor. [Link]
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Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug discovery today, 17(9-10), 483–491. [Link]
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National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]
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Sygnature Discovery. Screening Cascade Development Services. [Link]
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Lynch, L. B., & Lindsley, C. W. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR protocols, 2(3), 100720. [Link]
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Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. [Link]
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U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
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AMSbio. Preclinical research strategies for drug development. [Link]
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Wang, L., Zhang, X., Yao, X., & Sun, F. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in pharmacology, 12, 706214. [Link]
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Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249. [Link]
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ResearchGate. (PDF) LP-16 In Vitro pharmacologic profiling for cosmetic chemical systemic toxicity safety testing: preliminary data. [Link]
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Aurora Biomed. Ion Channel Research: Advancing High Throughput Screening Techniques. [Link]
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Stepanova, E. V., Rubtsova, E. V., Eremeyeva, E. N., & Esimbekova, E. N. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International journal of molecular sciences, 22(16), 8497. [Link]
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BMG LABTECH. The Z prime value (Z´). [Link]
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Gifford Bioscience. Radioligand Binding Assay. [Link]
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ResearchGate. (PDF) Guidelines for accurate EC50/IC50 estimation. [Link]
-
Lemoine, D., & Luescher, B. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
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European Pharmaceutical Review. In vitro safety pharmacology profiling. [Link]
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Biobide. What is an Inhibition Assay?. [Link]
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Eurofins Discovery. Specialized In Vitro Safety Pharmacology Profiling Panels. [Link]
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Reaction Biology. Ion Channel Assays. [Link]
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Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Journal of pharmacological and toxicological methods, 29(3), 131–146. [Link]
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NAMSA. Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. [Link]
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GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of biomolecular screening, 4(2), 67–73. [Link]
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ResearchGate. (PDF) Introduction to early in vitro identification of metabolites of new chemical entities in drug discovery and development. [Link]
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Charles River Laboratories. Ion Channel Assays. [Link]
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PPD. Preclinical Studies in Drug Development. [Link]
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Liu, Y., Zhang, J., & Xu, W. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–9. [Link]
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Domainex. How to Develop a Successful in vitro Screening Strategy. [Link]
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LibreTexts Biology. 6.4: Enzyme Inhibition. [Link]
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Drug Target Review. Assay performance and the Z'-factor in HTS. [Link]
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Labinsights. Analysis of High-throughput Cell Screening Techniques for Ion Channels. [Link]
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YouTube. Eurofins Discovery Safety Pharmacology Portfolio. [Link]
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D'Arienzo, C. J., D'Souza, S., Tice, R. R., & Api, A. M. (2021). In vitro pharmacologic profiling aids systemic toxicity assessment of chemicals. Regulatory toxicology and pharmacology, 125, 105009. [Link]
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Saudi Food and Drug Authority. General Considerations for Preclinical Studies Submissions. [Link]
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Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current medicinal chemistry, 14(15), 1595–1610. [Link]
-
Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]
-
ResearchGate. Example of a drug discovery test cascade for identifying small-molecule.... [Link]
-
Semantic Scholar. Guidelines for accurate EC50/IC50 estimation. [Link]
-
Drug Target Review. Building GPCR screening cascades for lead generation. [Link]
-
Boehringer Ingelheim. Selectivity data panels. [Link]
-
Eurofins. GPCR Products and Services for Drug Discovery & Safety Pharmacology. [Link]
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- 1. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimization of N-Aryl Amine Synthesis
Welcome to the technical support center for N-aryl amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of C-N cross-coupling reactions, providing in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and execution.
Section 1: Troubleshooting Guide - A Deeper Dive into Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis of N-aryl amines, with a focus on palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern organic synthesis.[1]
Question 1: My reaction is sluggish or shows no conversion. What are the primary factors to investigate?
Answer:
Low or no conversion in a Buchwald-Hartwig reaction can be attributed to several factors, primarily revolving around the catalyst's activity and the reaction environment. Here’s a systematic approach to troubleshooting this issue:
1. Catalyst Generation and Stability:
-
The Active L-Pd(0) Species: The catalytic cycle begins with the active L-Pd(0) species. If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂), it must be reduced in situ to Pd(0). This reduction can be inefficient and is a common point of failure.
-
Expert Insight: Pre-catalysts are highly recommended for reproducibility and reliability. They are designed to generate the active L-Pd(0) species cleanly and efficiently upon exposure to the base in your reaction mixture.[2] Consider using commercially available Pd G3 or G4 precatalysts for phosphine ligands.
-
-
Ligand to Palladium Ratio: The ratio of ligand to palladium can significantly impact catalyst performance and stability.[3] An excess of ligand is often beneficial, as it can prevent catalyst decomposition. A common starting point is a 1.1:1 to 1.5:1 ligand-to-palladium ratio.
-
Atmosphere Control: The L-Pd(0) species and many phosphine ligands are sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed. Oxidative degradation of the catalyst is a frequent cause of reaction failure.
2. Reagent Purity and Quality:
-
Amine Purity: Amines are prone to oxidation and can contain impurities that may inhibit the catalyst. It is good practice to purify amines before use, for example, by distillation or filtration through a plug of activated alumina.
-
Solvent Quality: Ensure your solvents are anhydrous, as water can interfere with the base and the catalyst. Ethereal solvents like dioxane and THF, or aromatic solvents like toluene, are commonly used.[2] Avoid chlorinated solvents, acetonitrile, or pyridine, which can bind to palladium and inhibit the reaction.[2]
-
Base Quality and Physical Form: For solid inorganic bases like Cs₂CO₃ or K₃PO₄, the particle size can affect the reaction rate.[2][3] Grinding the base before use can increase its surface area and improve performance, especially in scale-up reactions.[2]
3. Reaction Conditions:
-
Temperature: If your reaction is sluggish at a lower temperature, a moderate increase in temperature can often promote the reaction. However, be mindful that higher temperatures can also lead to side reactions or catalyst decomposition.
-
Stirring: In heterogeneous reaction mixtures, vigorous stirring is crucial to ensure proper mixing of all components, especially the solid base.[3]
Below is a workflow to guide your troubleshooting process for low or no conversion:
Question 2: I am observing significant side products, such as hydrodehalogenation or homocoupling. How can I minimize these?
Answer:
The formation of side products is a common issue that can often be addressed by fine-tuning the reaction components and conditions.
-
Hydrodehalogenation (Reduction of Aryl Halide): This side reaction is often promoted by the presence of water or other protic impurities. Ensure all reagents and solvents are anhydrous. The choice of base can also be a factor; in some cases, switching to a weaker base may be beneficial.
-
Homocoupling of Aryl Halide: This side reaction is typically caused by the presence of oxygen. Rigorous exclusion of air from the reaction vessel is critical. This includes using degassed solvents and maintaining a positive pressure of an inert gas throughout the reaction.
-
Over-arylation of Primary Amines: If you are working with a primary amine, you may observe the formation of a diarylated product. This can sometimes be controlled by adjusting the stoichiometry of the reactants. Using a slight excess of the amine can favor the mono-arylated product.
Question 3: My substrate has sensitive functional groups (e.g., esters, nitriles) that are not surviving the reaction conditions. What can I do?
Answer:
The choice of base is paramount when dealing with sensitive functional groups.
-
Strong vs. Weak Bases: Strong bases like sodium tert-butoxide (NaOtBu) can be incompatible with functionalities like esters, nitriles, or enolizable ketones.[2][3] In such cases, switching to a weaker inorganic base is the first and most crucial step.
-
Temperature Control: Running the reaction at a lower temperature can also help preserve sensitive functional groups. This may require a longer reaction time, but the trade-off in terms of yield and purity is often worthwhile.
| Base | pKa of Conjugate Acid | Typical Applications & Considerations |
| Sodium tert-butoxide (NaOtBu) | ~19 | Strong base, widely used. Can be incompatible with sensitive functional groups. |
| Lithium hexamethyldisilazide (LHMDS) | ~26 | Very strong, non-nucleophilic base. Also has potential for incompatibility with sensitive substrates. |
| Cesium carbonate (Cs₂CO₃) | ~10 | Weaker base, good for substrates with sensitive functionalities. Relatively soluble.[2] |
| Potassium phosphate (K₃PO₄) | ~12.3 | Weaker base, another excellent choice for sensitive substrates.[2] |
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the strategic planning of N-aryl amine synthesis.
Q1: How do I choose the right ligand for my reaction?
A1: Ligand selection is critical and depends heavily on the specific substrates you are coupling.
-
Electron-rich and Bulky Ligands: Generally, electron-rich and sterically hindered phosphine ligands are effective for Buchwald-Hartwig amination. These properties promote the oxidative addition and reductive elimination steps of the catalytic cycle.[4]
-
Common Ligand Classes:
-
Biarylphosphines: This class of ligands (e.g., XPhos, SPhos, RuPhos) is broadly applicable and often a good starting point for screening.
-
N-Heterocyclic Carbenes (NHCs): These can be effective ligands, particularly for certain challenging couplings.
-
-
Substrate-Specific Considerations: For very hindered amines, specialized ligands may be required to achieve good yields.[4] It is often necessary to screen a small panel of ligands to identify the optimal choice for a new transformation.
Q2: What is the general mechanism of the Buchwald-Hartwig amination, and how does it inform my experimental design?
A2: Understanding the catalytic cycle is key to rational troubleshooting.
Sources
Technical Support Center: Synthesis of Substituted Aminopentanes
Welcome to the technical support center for the synthesis of substituted aminopentanes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during the synthesis of this important class of compounds. We will delve into the intricacies of reaction mechanisms, provide actionable troubleshooting advice, and offer detailed experimental protocols to enhance your synthetic success.
Introduction: The Challenge of Synthesizing Substituted Aminopentanes
Substituted aminopentanes are valuable structural motifs in medicinal chemistry and materials science. While seemingly straightforward, their synthesis can be fraught with challenges, most notably poor yields. The primary route to these compounds, reductive amination, is a powerful C-N bond-forming reaction, but its success hinges on a delicate balance of reagents and conditions.[1][2][3] This guide will equip you with the knowledge to navigate these complexities and optimize your synthetic outcomes.
Troubleshooting Guide: A-Question-and-Answer Approach
Section 1: Reaction Foundation - Starting Materials and Reagents
Question 1: My reaction is sluggish and giving a complex mixture of byproducts. Could my starting materials be the issue?
Answer: Absolutely. The purity of your starting materials is paramount. Impurities in your pentanal, pentanone, or amine can introduce competing side reactions, leading to a cascade of unwanted products and making purification a significant challenge.[4]
-
Causality: Aldehydes are prone to oxidation to carboxylic acids and polymerization, especially upon prolonged storage. Amine impurities can lead to the formation of a diverse array of undesired secondary and tertiary amines.[4]
-
Troubleshooting Protocol: Starting Material Purity Check
-
Aldehyde/Ketone Purity:
-
Run a quick ¹H NMR or GC-MS to check for the presence of the corresponding carboxylic acid or aldol condensation products.
-
Pro-Tip: Freshly distill or filter your aldehyde/ketone through a short plug of alumina immediately before use to remove acidic impurities and polymers.
-
-
Amine Purity:
-
Verify the purity of your amine by titration or GC-MS.
-
Ensure the amine is colorless; a colored amine often indicates the presence of oxidation-related impurities.[4]
-
-
Question 2: I'm observing significant amounts of over-alkylation, leading to the formation of tertiary amines when I want a secondary amine. How can I control this?
Answer: Over-alkylation is a classic problem in amine synthesis, arising from the product of the initial reaction (the secondary amine) being more nucleophilic than the starting primary amine.[5] Reductive amination is specifically designed to circumvent this issue, but improper conditions can still lead to unwanted dialkylation.[5][6]
-
Causality: If the initially formed secondary amine successfully competes with the primary amine for the carbonyl starting material, subsequent imine formation and reduction will lead to the tertiary amine.
-
Troubleshooting Strategies:
-
Stoichiometry: Use a slight excess of the primary amine (1.1-1.2 equivalents) to outcompete the secondary amine product for the carbonyl compound.
-
Stepwise Procedure: For particularly problematic cases, a two-step procedure can be employed. First, form the imine in a suitable solvent like methanol, and once formation is complete (monitored by TLC or NMR), add the reducing agent.[6] This minimizes the time the secondary amine product is in the presence of unreacted carbonyl.[6]
-
Section 2: The Heart of the Reaction - Reductive Amination Conditions
Question 3: My yield is consistently low, and I suspect my choice of reducing agent is the culprit. Which one should I be using?
Answer: The choice of reducing agent is critical and depends on the specific substrates and desired selectivity.[1][7] A common pitfall is the premature reduction of the carbonyl starting material before it can form an imine with the amine.[5]
-
Causality: Potent reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones to their corresponding alcohols, directly competing with the desired reductive amination pathway.[5][7]
-
Reducing Agent Selection Guide:
| Reducing Agent | Advantages | Disadvantages | Recommended Solvents |
| Sodium Triacetoxyborohydride (STAB) | Mild and selective for imines over carbonyls.[1][7] Tolerates a wide range of functional groups.[6] | Water-sensitive; not compatible with protic solvents like methanol.[7] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[7] |
| Sodium Cyanoborohydride (NaBH₃CN) | Can be used in protic solvents and is stable at mildly acidic pH, which is optimal for imine formation.[5][8] | Toxic cyanide byproducts are a concern. Less reactive, may require longer reaction times or a catalyst. | Methanol, Ethanol[7] |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Can reduce the starting carbonyl, leading to alcohol byproducts and lower yields.[5][7] | Methanol, Ethanol[7] |
| H₂/Pd | High atom economy and clean reduction.[9] | Requires specialized hydrogenation equipment. May not be suitable for substrates with sensitive reducible functional groups. | Methanol, Ethanol, Ethyl Acetate |
-
Experimental Protocol: Optimizing Reductive Amination with STAB
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the pentanal or pentanone derivative (1.0 equiv) and the amine (1.1 equiv) in anhydrous DCM.
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv) portion-wise to control any potential exotherm.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Question 4: I'm not sure about the optimal pH for my reaction. How does pH affect the yield?
Answer: The pH of the reaction medium is a critical parameter that directly influences the rate of imine formation.[5]
-
Causality: Imine formation is typically acid-catalyzed.[1] A mildly acidic environment (pH 4-5) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine. However, at a very low pH, the amine starting material will be protonated, rendering it non-nucleophilic and shutting down the reaction.
-
Troubleshooting and Optimization:
Section 3: Beyond Reductive Amination - Alternative Synthetic Routes
Question 5: Reductive amination is not working for my specific substrate. Are there any alternative methods I can try?
Answer: Yes, for certain substrates, particularly when aiming for methylated amines, classical named reactions can be highly effective.
-
The Leuckart-Wallach Reaction: This reaction uses formic acid or its derivatives as both the reducing agent and the nitrogen source (in the case of ammonium formate).[2][10] It is a one-pot method but often requires high temperatures (>160 °C) and can result in N-formylated byproducts that require a subsequent hydrolysis step.[10][11]
-
The Eschweiler-Clarke Reaction: This is an excellent method for the exhaustive methylation of primary or secondary amines to form tertiary amines using formaldehyde and formic acid.[12][13] A key advantage is that the reaction stops at the tertiary amine stage and does not form quaternary ammonium salts.[12][14]
-
Experimental Protocol: Eschweiler-Clarke Methylation of a Secondary Aminopentane
-
To a round-bottom flask, add the secondary aminopentane (1.0 equiv), formic acid (2.0-3.0 equiv), and aqueous formaldehyde (37 wt. %, 2.0-3.0 equiv).
-
Heat the mixture to reflux (around 100 °C) and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and basify with a strong base (e.g., NaOH) to a pH > 10.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude tertiary amine can be further purified by distillation or column chromatography if necessary.
-
-
Section 4: The Final Hurdle - Work-up and Purification
Question 6: I'm struggling to separate my desired aminopentane from the unreacted starting materials and byproducts. What are the best purification strategies?
Answer: Purification of amines can be challenging due to their basic nature and potential for co-elution with similar polarity impurities.[15]
-
Causality: Amines can streak on silica gel chromatography due to strong interactions with the acidic silica surface. Unreacted imine intermediates can also be difficult to separate from the final amine product.[15]
-
Troubleshooting and Purification Workflow:
Caption: A decision workflow for purifying substituted aminopentanes.
-
Pro-Tips for Column Chromatography:
-
To minimize streaking on silica gel, add a small amount of a volatile base like triethylamine (0.5-1%) to your eluent system.
-
Alternatively, use neutral or basic alumina as your stationary phase.
-
-
Acid-Base Extraction: This is a powerful technique for separating basic amines from neutral or acidic impurities.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer.
-
Wash the organic layer to remove any remaining starting materials or non-basic byproducts.
-
Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to deprotonate the amine.
-
Extract the now basic aqueous layer with an organic solvent to recover your purified amine.
-
Frequently Asked Questions (FAQs)
FAQ 1: Can I use a one-pot procedure for reductive amination?
Yes, one-pot or direct reductive amination is a common and efficient method.[1][2] It involves mixing the carbonyl compound, amine, and a selective reducing agent (like NaBH₃CN or STAB) together from the start.[1] This approach relies on the reducing agent being more reactive towards the in-situ formed imine than the starting carbonyl compound.[1]
FAQ 2: My reaction seems to stall before completion. What can I do?
Several factors could be at play. Consider the following:
-
Reagent Stoichiometry: Ensure you are using a slight excess of the amine and the reducing agent.
-
Reaction Time and Temperature: Some reductive aminations, especially with less reactive ketones, may require longer reaction times or gentle heating. Monitor the reaction progress over a longer period.
-
Moisture: If using a water-sensitive reagent like STAB, ensure your glassware and solvents are scrupulously dry.[7]
FAQ 3: How can I monitor the progress of my reductive amination reaction?
Thin-layer chromatography (TLC) is a quick and effective method. Use an appropriate eluent system and visualize the spots with a UV lamp (if your compounds are UV active) and/or a potassium permanganate stain, which is excellent for visualizing compounds that can be oxidized, including aldehydes and amines. The disappearance of the starting carbonyl and the appearance of a new, more polar spot corresponding to the amine product indicates reaction progress. LC-MS is another powerful tool for more quantitative monitoring.
Visualizing the Core Mechanism: Reductive Amination
Caption: The two-stage mechanism of reductive amination.
By systematically addressing these common issues, you can significantly improve the yield and purity of your substituted aminopentane synthesis. Remember that careful planning, pure starting materials, and thoughtful selection of reagents and conditions are the keys to success.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Gorske, J. J., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]
-
Organic Reaction Mechanisms. (n.d.). Reductive Amination - Common Conditions. Organic Reaction Mechanisms. [Link]
-
Adewole, E., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry & Biodiversity. [Link]
-
MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Wikipedia. [Link]
-
MDPI. (n.d.). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. [Link]
- Google Patents. (n.d.). Improved method for the synthesis of substituted formylamines and substituted amines.
-
Chemistry Steps. (n.d.). Reductive Amination. Chemistry Steps. [Link]
-
Online Organic Chemistry Tutor. (2025, April 27). Eschweiler- Clarke Reaction. Online Organic Chemistry Tutor. [Link]
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- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
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- 14. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 15. reddit.com [reddit.com]
Stability issues with amine hydrochloride compounds in solution
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that working with amine hydrochloride compounds can present unique stability challenges in solution. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth troubleshooting advice and clear scientific explanations to ensure the success and integrity of your experiments.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the handling of amine hydrochloride solutions. We focus on diagnosing the root cause and providing actionable solutions.
Issue 1: My Amine Hydrochloride Compound is Precipitating Out of Solution.
This is one of the most frequent issues. Precipitation indicates that the equilibrium of your system has shifted, causing the compound to exceed its solubility limit in that specific state.
Question: I dissolved my amine HCl salt in an aqueous buffer, but a precipitate formed over time. What happened?
Answer: The most likely cause is a shift in pH that has converted your water-soluble amine hydrochloride salt back into its less soluble free amine form.[1][2] Amines are basic, and their protonated hydrochloride salts are acidic. The solubility of these compounds is critically dependent on maintaining a pH low enough to keep the amine group protonated (R-NH3+).
Causality: The equilibrium between the protonated amine (soluble salt) and the unprotonated free amine (often insoluble) is governed by the solution's pH and the amine's pKa (the pH at which 50% of the amine is protonated). If the solution pH rises to approach or exceed the pKa, the equilibrium shifts towards the unprotonated, less soluble form, leading to precipitation.[3]
Troubleshooting Workflow:
-
Measure the Final pH: The first step is always to measure the pH of the solution where the precipitate has formed. Compare this to the initial pH. An unexpected increase is a strong indicator of the root cause.
-
Evaluate Buffer Capacity: Was the chosen buffer strong enough to resist pH shifts? The addition of the amine HCl salt itself (which is acidic) or interactions with other components or even atmospheric CO2 can alter the pH if the buffer capacity is insufficient.
-
Check for Common Ion Effect: While less common, at very low pH values (i.e., high HCl concentration), the solubility of the hydrochloride salt itself can be reduced due to the common ion effect, where an excess of chloride ions pushes the equilibrium towards the solid salt form.[4]
Solutions & Preventative Measures:
-
Select a Robust Buffer System: Choose a buffer with a pKa well below the pKa of your amine compound to ensure the pH remains in a range that favors the protonated, soluble form. A good rule of thumb is to maintain the pH at least 2 units below the amine's pKa.
-
Re-dissolution: The precipitate can often be re-dissolved by carefully adding a small amount of dilute HCl to lower the solution's pH.[2]
-
Consider Co-solvents: If the free amine form is particularly hydrophobic, using a water-miscible co-solvent (e.g., ethanol, DMSO) can increase the solubility of both the salt and the free base, providing a wider formulation window. However, always check for co-solvent compatibility with your downstream application.
Issue 2: My Solution Changed Color or Shows New Peaks in HPLC Analysis.
This indicates chemical degradation of your amine compound. Amine functional groups are susceptible to several degradation pathways, particularly oxidation.
Question: I prepared a stock solution of my amine HCl compound, and after a few days, it turned yellow and an impurity peak appeared in my chromatogram. What is happening?
Answer: The most probable cause is oxidative degradation. Amines are prone to oxidation, which can be accelerated by factors like light exposure, the presence of dissolved oxygen, and catalysis by trace metal ions.[5]
Causality: The lone pair of electrons on the nitrogen atom in an amine makes it susceptible to oxidation. This process can lead to the formation of various degradation products, including N-oxides, hydroxylamines, and other chromophoric (color-producing) species.[5]
Common Degradation Pathways:
-
Oxidative Degradation: Reaction with dissolved oxygen or peroxide contaminants. This is often the primary pathway for color change.
-
Photodegradation: Exposure to UV or ambient light can provide the energy to initiate degradation reactions.
-
Hydrolysis: While the amine group itself is stable, other functional groups in the molecule (e.g., esters, amides) may be susceptible to acid- or base-catalyzed hydrolysis, for which the pH of your solution is a critical factor.
Solutions & Preventative Measures:
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[6]
-
De-gas Solvents: Purge your solvent with an inert gas (e.g., nitrogen or argon) before dissolution to remove dissolved oxygen.
-
Use High-Purity Solvents: Use HPLC-grade or equivalent solvents to minimize contaminants that could initiate degradation.
-
Add Excipients (Formulation Development):
-
Antioxidants: For compounds highly susceptible to oxidation, consider adding an antioxidant like ascorbic acid or sodium metabisulfite.
-
Chelating Agents: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions that can catalyze oxidation.
-
-
Conduct Forced Degradation Studies: Proactively identify the liabilities of your molecule by performing a forced degradation study. This is a critical step in drug development for establishing degradation pathways.[5]
| Stability Issue | Initial Check | Potential Cause | Quick Solution |
| Precipitation | Measure solution pH | pH shift leading to free base formation | Adjust pH downwards with dilute HCl |
| Color Change | Check storage conditions (light/air) | Oxidative degradation | Protect from light and oxygen |
| Unexpected pH | Verify buffer preparation | Incorrect buffer concentration or choice | Prepare fresh buffer; select a buffer with an appropriate pKa |
| Cloudiness | Check for microbial growth | Contamination | Filter-sterilize the solution; add a preservative if appropriate |
Table 1: Summary of common stability issues and initial diagnostic checks.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary reason for using the hydrochloride salt of an amine compound?
The main reason is to improve aqueous solubility and, for pharmaceutical applications, bioavailability.[7] Many complex organic molecules containing amine groups are poorly soluble in water in their "free base" form. By reacting the basic amine with hydrochloric acid, a salt is formed.[8] This salt is ionic and typically exhibits significantly higher solubility in water, which is essential for preparing solutions for experiments or for drug delivery.[1]
Q2: How does pH fundamentally affect the stability and solubility of my amine HCl salt?
The pH is the most critical factor. It controls the equilibrium between the soluble, protonated ammonium ion (R-NH3+) and the often poorly soluble, neutral free amine (R-NH2).
-
At low pH: The concentration of protons (H+) is high, pushing the equilibrium to the left. The compound exists predominantly as the protonated hydrochloride salt, favoring solubility.
-
At high pH: The concentration of protons is low. The amine gives up its proton to become the neutral free base, which may precipitate if its intrinsic solubility is low.[2]
Q3: What analytical techniques are best for monitoring the stability of my compound?
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the gold standard.[9][10] A stability-indicating HPLC method is one that can separate the parent compound from all potential degradation products.
-
HPLC-UV: Excellent for quantifying the parent compound and known impurities.
-
LC-MS: Essential for identifying the mass of unknown degradation products, which is the first step in structure elucidation.[5]
-
Gas Chromatography (GC): Can be used for volatile amines or their degradation products.[11]
Section 3: Experimental Protocols
Protocol 1: Step-by-Step Guide for a Forced Degradation Study
A forced degradation study is designed to intentionally stress your compound to predict its degradation pathways and develop a stability-indicating analytical method.[5]
Objective: To identify potential degradation products under various stress conditions.
Materials:
-
Amine hydrochloride compound
-
HPLC-grade water and acetonitrile
-
Buffers (e.g., phosphate, acetate)
-
Stress reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
Photostability chamber, calibrated oven
Methodology:
-
Prepare Stock Solution: Accurately prepare a stock solution of your amine HCl compound in a suitable solvent (e.g., water or a water/acetonitrile mix) at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions: For each condition, mix your stock solution with the stressor. Store a control sample (stock solution with no stressor) under ambient, protected conditions.
-
Acid Hydrolysis: Mix with 0.1 M HCl.
-
Base Hydrolysis: Mix with 0.1 M NaOH.
-
Oxidation: Mix with 3% H₂O₂.
-
Thermal Stress: Place a sample in an oven (e.g., 60-80°C).[12]
-
Photolytic Stress: Expose a sample to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Incubation: Store the stressed samples for a defined period (e.g., 24 hours, 48 hours, 1 week). The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid, reduce the stressor concentration or time.
-
Sample Analysis:
-
At each time point, withdraw an aliquot.
-
Neutralize the acid and base hydrolysis samples before injection.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze by a suitable HPLC method, ensuring you have a long enough run time to see late-eluting peaks.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify new peaks (degradation products).
-
Calculate the mass balance to ensure all major degradants are accounted for.
-
Use LC-MS to obtain mass information on the new peaks to help elucidate their structures.[5]
-
References
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
-
Quora. (2017). Why do amines dissolve in hydrochloric acid?[Link]
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Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-23. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
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Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. [Link]
-
International CCS Knowledge Centre. (2021). Advancing Amine Degradation Analysis. [Link]
- Google Patents. (2016). US9238073B2 - Pharmaceutical composition containing sympathomimetic amine salt and co-distillable additive.
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MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. [Link]
-
Reddit. (2018). Ways of crashing out amines. [Link]
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Enlighten Theses. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]
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Purdue University. (n.d.). Amines. [Link]
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University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]
-
Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. [Link]
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ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. [Link]
-
Royal Society of Chemistry. (n.d.). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. [Link]
-
ResearchGate. (n.d.). The stability of amitriptyline hydrochloride in aqueous solution. [Link]
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Roman, M., et al. (2024). An Overview of Degradation Strategies for Amitriptyline. MDPI. [Link]
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Sciencemadness.org. (2021). Forming oxalte salts of amines. [Link]
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IntechOpen. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]
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National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques. [Link]
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Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
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ResearchGate. (n.d.). Degradation studies of amines and alkanolamines during sour gas treatment process. [Link]
-
PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]
-
PubMed. (n.d.). Stability of amitriptyline hydrochloride in a commercial aqueous solution. [Link]
-
FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants. [Link]
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Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride
This guide provides a comprehensive framework for the validation of an analytical method for 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride, a crucial step in ensuring the quality, safety, and efficacy of pharmaceutical products. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2] This document will delve into a detailed validation protocol for a High-Performance Liquid Chromatography (HPLC) method, compare it with alternative analytical techniques, and provide the scientific rationale behind the experimental choices, all grounded in authoritative regulatory guidelines.
Introduction: The "Why" of Method Validation
1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride is a primary aromatic amine that may serve as a key starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs). Rigorous analytical control is paramount to ensure the identity, purity, and strength of the final drug product. An unvalidated analytical method can lead to unreliable results, potentially masking impurities or providing inaccurate measurements of the API concentration, with significant consequences for patient safety and regulatory compliance.
The validation process provides documented evidence that an analytical method is fit for its purpose.[3][4] The principles and parameters discussed herein are based on the internationally harmonized guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q2(R1) guideline on "Validation of Analytical Procedures: Text and Methodology".[1][2]
The Workhorse Method: Reversed-Phase HPLC
For the analysis of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride, a reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is often the technique of choice. This is due to the compound's aromatic structure, which contains a chromophore that absorbs UV light, and its polarity, which makes it amenable to separation on a nonpolar stationary phase.
Why RP-HPLC?
-
Specificity: HPLC offers high resolving power, enabling the separation of the main analyte from structurally similar impurities and degradation products.
-
Sensitivity: Modern UV detectors provide the low detection and quantitation limits necessary for impurity profiling and assay measurements.
-
Versatility: The method can be adapted for both the quantitative assay of the main component and the determination of impurities.
A typical starting point for method development would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
A Deep Dive: The Validation Protocol
An analytical method's validity is confirmed through laboratory studies.[5] The following sections detail the experimental protocols for each validation parameter, in accordance with ICH Q2(R1) guidelines.[1][2]
Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6][7]
Experimental Protocol:
-
Forced Degradation: Subject a solution of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.
-
Blank Analysis: Analyze a blank sample (diluent) to ensure no interfering peaks are present at the retention time of the analyte.
-
Spiked Sample Analysis: Analyze a sample of the drug substance spiked with known impurities and/or degradation products.[8]
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity, confirming that the analyte peak is spectrally homogeneous and free from co-eluting impurities.[9]
Acceptance Criteria:
-
The analyte peak should be well-resolved from all other peaks (impurities, degradants).
-
The blank should show no interference at the analyte's retention time.
-
Peak purity analysis should pass, indicating no co-elution.
Linearity demonstrates the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[1] The range is the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[1][2]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride at different concentrations. For an assay, this range is typically 80% to 120% of the target concentration.[2][5]
-
Inject each standard solution in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
A visual inspection of the plot should confirm a linear relationship.
Table 1: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 801234 |
| 90 | 902345 |
| 100 | 1003456 |
| 110 | 1104567 |
| 120 | 1205678 |
| r² | 0.9998 |
Accuracy expresses the closeness of agreement between the accepted true value or a reference value and the value found.[6] It is typically determined by applying the analytical procedure to an analyte of known purity.[1]
Experimental Protocol:
-
Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level (a total of nine determinations).[9]
-
Analyze the samples against a qualified reference standard.
-
Calculate the percent recovery for each sample.
Acceptance Criteria:
-
The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0% for an API assay.
Table 2: Example Accuracy Data
| Concentration Level | Theoretical (µg/mL) | Measured (µg/mL) | Recovery (%) |
| 80% | 80.0 | 79.5 | 99.4 |
| 100% | 100.0 | 100.5 | 100.5 |
| 120% | 120.0 | 119.4 | 99.5 |
| Mean Recovery | 99.8% |
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[6] It is evaluated at two levels: repeatability and intermediate precision.[1]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and equipment.[9]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument to assess within-laboratory variations.[1]
Acceptance Criteria:
-
The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.
Table 3: Example Precision Data
| Precision Level | Replicate 1 (% Assay) | Replicate 2 (% Assay) | Replicate 3 (% Assay) | Replicate 4 (% Assay) | Replicate 5 (% Assay) | Replicate 6 (% Assay) | Mean | % RSD |
| Repeatability | 99.8 | 100.2 | 99.5 | 100.5 | 99.9 | 100.1 | 100.0 | 0.35 |
| Intermediate | 100.5 | 99.6 | 100.8 | 99.2 | 100.3 | 99.9 | 100.1 | 0.62 |
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1][10] The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1][11]
Experimental Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Acceptance Criteria:
-
The LOQ must be demonstrated to have acceptable precision and accuracy.
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[1][12]
Experimental Protocol:
-
Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate, mobile phase composition).
-
Introduce small, deliberate variations to these parameters. For example, if the method specifies a pH of 3.0, test at pH 2.8 and 3.2.
-
Analyze a sample under each varied condition and evaluate the impact on system suitability parameters (e.g., resolution, tailing factor) and the final result.
Acceptance Criteria:
-
System suitability parameters should remain within acceptable limits.
-
The assay results should not be significantly affected by the variations.
Visualizing the Validation Process
The following diagrams illustrate the workflow and interdependencies of the validation parameters.
Caption: Interdependencies of analytical validation parameters.
Comparison with Alternative Analytical Methods
While RP-HPLC is a powerful and common choice, other methods could be considered for the analysis of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride. The suitability of each method depends on the specific analytical need (e.g., routine QC assay vs. trace impurity identification).
Table 4: Comparison of Analytical Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| RP-HPLC with UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High specificity, good sensitivity, widely available, suitable for quantitation and impurity profiling. | Can be time-consuming, requires solvent consumption. | Routine QC, stability studies, impurity quantification. |
| Gas Chromatography (GC-FID/MS) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High efficiency and sensitivity, especially with MS detection for identification. | Requires derivatization for non-volatile or thermally labile compounds; high temperatures may degrade the sample. | Volatile impurity analysis, identification of unknown impurities (with MS). |
| UV-Vis Spectrophotometry | Measurement of light absorption by the analyte in a solution. | Simple, fast, and inexpensive. | Lacks specificity; susceptible to interference from other absorbing compounds. [13] | A simple, high-throughput assay where interfering substances are not present. |
| Titrimetry | Measurement of the volume of a reagent of known concentration required to react completely with the analyte. | High precision and accuracy, based on a primary chemical principle. | Non-specific, labor-intensive, less sensitive than chromatographic methods. [14] | Assay of the bulk drug substance where purity is very high. |
| LC-MS/MS | HPLC coupled with tandem mass spectrometry. | Extremely high specificity and sensitivity, provides structural information. | High cost, complex instrumentation and method development. | Trace-level impurity identification and quantification, metabolite studies. |
Conclusion
The validation of an analytical method for 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride is a mandatory and scientifically rigorous process that underpins the quality and safety of pharmaceutical products. A well-validated RP-HPLC method offers a robust, specific, and reliable approach for both assay and impurity determination. The choice of analytical method should always be justified and demonstrated to be fit for its intended purpose through a comprehensive validation study guided by regulatory frameworks such as ICH Q2(R1). By meticulously following these protocols, researchers and drug developers can ensure the integrity of their analytical data and, ultimately, the quality of the medicines delivered to patients.
References
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
-
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]
-
Title: What is meant by the limit of detection and quantification (LOD / LOQ)? Source: Lösungsfabrik URL: [Link]
-
Title: ICH Q2(R2) Guideline on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]
-
Title: 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES Source: Ofni Systems (hosting USP content) URL: [Link]
-
Title: Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS Source: Agilent URL: [Link]
-
Title: The 6 Key Aspects of Analytical Method Validation Source: Element Lab Solutions URL: [Link]
-
Title: HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts Source: Chromatography Online URL: [Link]
-
Title: Limit of Blank, Limit of Detection and Limit of Quantitation Source: National Institutes of Health (NIH) URL: [Link]
-
Title: <1225> VALIDATION OF COMPENDIAL METHODS Source: General Chapters - USP URL: [Link]
-
Title: Method Validation and Robustness Source: LCGC International URL: [Link]
-
Title: Validation a Solid-Phase extraction-HPLC Method for Determining the Migration Behaviour of Five Aromatic Amines From Packaging Bags Into Seafood Simulants Source: PubMed URL: [Link]
-
Title: Methods for the determination of limit of detection and limit of quantitation of the analytical methods Source: ResearchGate URL: [Link]
-
Title: <1225> VALIDATION OF COMPENDIAL PROCEDURES (2011) Source: Pharmacopeia.cn URL: [Link]
-
Title: Analytical method validation: A brief review Source: Journal of Pharmacy Research URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Proposed Revision of USP <1225> Published in the Pharmacopeial Forum Source: ECA Academy URL: [Link]
-
Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Analytical Method Validation: Back to Basics, Part II Source: LCGC International URL: [Link]
-
Title: Limit of detection, limit of quantification and limit of blank Source: European Federation of Clinical Chemistry and Laboratory Medicine (EFLM) URL: [Link]
-
Title: CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES Source: University of Helsinki URL: [Link]
-
Title: Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies Source: BioPharmaSpec URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: Request PDF on ResearchGate URL: [Link]
-
Title: What do Limit of Detection and Limit of Quantitation mean? Source: YouTube URL: [Link]
-
Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharma Beginners URL: [Link]
-
Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision Source: Investigations of a Dog URL: [Link]
-
Title: DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS Source: CORE URL: [Link]
-
Title: ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology Source: Therapeutic Goods Administration (TGA) URL: [Link]
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A Comparative Study of 1-(4-Ethoxyphenyl)pentan-1-amine Hydrochloride and its Analogs: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and predicted pharmacological profiles of this compound class. While direct comparative experimental data for this specific series is not extensively available in the public domain, this guide synthesizes established structure-activity relationships (SAR) from closely related phenethylamine and amphetamine series to provide a robust predictive framework.
Introduction: The Significance of Substituted Phenethylamines
Substituted phenethylamines represent a vast and pharmacologically diverse class of compounds that interact with a wide array of biological targets, most notably the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][2] These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation can lead to profound physiological and psychological effects.[1][2] The parent compound of interest, 1-(4-Ethoxyphenyl)pentan-1-amine, belongs to this broad family. Its structure, characterized by a 4-ethoxy-substituted phenyl ring and a pentylamine chain, suggests potential interactions with monoamine systems. Understanding how modifications to the alkoxy and alkyl moieties of this scaffold influence its pharmacological profile is crucial for the rational design of novel chemical probes and potential therapeutic agents.
This guide will explore the synthesis of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride and its analogs, present their key physicochemical properties, and, through the lens of established SAR, predict their relative potencies and selectivities at DAT, SERT, and NET. Furthermore, we provide detailed, validated experimental protocols to enable researchers to conduct their own comparative studies and verify these predictions.
Synthesis and Chemical Properties
The synthesis of 1-(4-alkoxyphenyl)alkylamine hydrochlorides can be achieved through several established synthetic routes. A common and versatile method is the reductive amination of a corresponding ketone precursor. This approach offers high yields and allows for the facile introduction of various alkyl and alkoxy groups.
General Synthetic Pathway
A generalized synthetic scheme for the preparation of 1-(4-alkoxyphenyl)alkylamine hydrochlorides is outlined below. The synthesis commences with the appropriate 4-alkoxyacetophenone, which undergoes a reaction to introduce the desired alkyl chain, followed by reductive amination and conversion to the hydrochloride salt. A plausible route involves the reductive amination of 4-alkoxy-substituted propiophenones or valerophenones.[3]
Caption: Generalized synthetic workflow for 1-(4-alkoxyphenyl)alkylamine hydrochlorides.
Physicochemical Properties
The physicochemical properties of these analogs are expected to vary with the length of the alkyl and alkoxy chains. These variations can significantly impact their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).
| Compound | R Group (Alkoxy) | R' Group (Alkyl) | Molecular Formula (HCl salt) | Molecular Weight ( g/mol ) | Predicted cLogP |
| Reference Compound | |||||
| 1-(4-Ethoxyphenyl)pentan-1-amine HCl | Ethyl | Pentyl | C13H22ClNO | 243.78 | ~3.8 |
| Alkoxy Analogs | |||||
| 1-(4-Methoxyphenyl)pentan-1-amine HCl | Methyl | Pentyl | C12H20ClNO | 229.75 | ~3.3 |
| 1-(4-Propoxyphenyl)pentan-1-amine HCl | Propyl | Pentyl | C14H24ClNO | 257.81 | ~4.3 |
| Alkyl Analogs | |||||
| 1-(4-Ethoxyphenyl)butan-1-amine HCl | Ethyl | Butyl | C12H20ClNO | 229.75 | ~3.3 |
| 1-(4-Ethoxyphenyl)hexan-1-amine HCl | Ethyl | Hexyl | C14H24ClNO | 257.81 | ~4.3 |
Note: cLogP values are estimations and will vary depending on the prediction software used.
Comparative Pharmacological Profile: A Structure-Activity Relationship (SAR) Analysis
In the absence of direct comparative experimental data for this specific series, we can infer the likely pharmacological profiles based on well-established SAR principles for related phenethylamine and amphetamine analogs. The primary targets for these compounds are expected to be the monoamine transporters: DAT, SERT, and NET.
Predicted Affinity for Monoamine Transporters
The affinity of phenethylamine derivatives for monoamine transporters is sensitive to substitutions on both the phenyl ring and the alkylamine side chain.
-
Influence of the 4-Alkoxy Group: The nature of the alkoxy group at the 4-position of the phenyl ring can influence both potency and selectivity. Generally, small alkoxy groups like methoxy and ethoxy are well-tolerated and can confer significant activity at monoamine transporters. Increasing the size of the alkoxy group (e.g., to propoxy or butoxy) may lead to a decrease in potency at DAT and NET due to steric hindrance, while potentially increasing affinity for SERT.
-
Influence of the Alkylamine Chain Length: The length of the alkyl chain extending from the alpha-carbon of the amine plays a crucial role in determining activity. For many phenethylamine and amphetamine analogs, there is an optimal chain length for potent interaction with monoamine transporters. Lengthening the N-alkyl substituent from methyl to ethyl, propyl, and butyl has been shown to produce a stepwise decrease in potency at DAT, NET, and SERT for 4-methylamphetamine analogs.[4][5] It is plausible that a similar trend would be observed with variations in the alkyl chain of the 1-(4-ethoxyphenyl)alkylamine series. Therefore, it is predicted that the pentylamine derivative may exhibit a balanced profile, while shorter (e.g., butylamine) or longer (e.g., hexylamine) chains might show decreased potency.
Predicted Functional Activity: Uptake Inhibition vs. Releasing Activity
Substituted phenethylamines can act as either reuptake inhibitors (blockers) or substrate-releasers at monoamine transporters.[6] This functional distinction is critical as it dictates the neurochemical and behavioral effects of the compound. While reuptake inhibitors increase synaptic neurotransmitter levels by blocking their clearance, releasing agents induce non-vesicular efflux of neurotransmitters from the presynaptic terminal, often leading to more robust and rapid increases in synaptic concentrations.[6]
The structural features that determine whether a compound is an inhibitor or a releaser are subtle. However, based on the general structure of 1-(4-ethoxyphenyl)pentan-1-amine, it is likely to exhibit properties of a monoamine releaser, similar to other amphetamine-like compounds.[7]
Predicted Receptor Interactions
Beyond their primary effects on monoamine transporters, some phenethylamine derivatives can also interact directly with various G-protein coupled receptors (GPCRs), such as serotonin (e.g., 5-HT2A, 5-HT2C) and dopamine (e.g., D2) receptors.[8] These interactions can further shape the overall pharmacological profile. The affinity for these receptors is also dependent on the specific substitution patterns. For instance, in a series of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines, extending the 4-alkoxy group generally increased binding affinities at 5-HT2A and 5-HT2C receptors.[3]
Summary of Predicted Pharmacological Profiles
| Compound | Predicted Primary Transporter Affinity | Predicted Potency Trend (vs. Reference) | Predicted Functional Activity |
| Reference Compound | |||
| 1-(4-Ethoxyphenyl)pentan-1-amine HCl | DAT ≈ NET > SERT | - | Monoamine Releaser |
| Alkoxy Analogs | |||
| 1-(4-Methoxyphenyl)pentan-1-amine HCl | DAT ≈ NET > SERT | Similar to reference | Monoamine Releaser |
| 1-(4-Propoxyphenyl)pentan-1-amine HCl | SERT > DAT ≈ NET | Decreased DAT/NET, Increased SERT | Monoamine Releaser |
| Alkyl Analogs | |||
| 1-(4-Ethoxyphenyl)butan-1-amine HCl | DAT ≈ NET > SERT | Potentially higher than reference | Monoamine Releaser |
| 1-(4-Ethoxyphenyl)hexan-1-amine HCl | DAT ≈ NET > SERT | Lower than reference | Monoamine Releaser |
Disclaimer: The predicted pharmacological profiles are based on extrapolations from related compound series and require experimental validation.
Experimental Protocols
To facilitate the direct comparison of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride and its analogs, the following detailed protocols for key in vitro assays are provided. These protocols are based on established and validated methodologies in the field of monoamine transporter research.
Radioligand Binding Assays for Monoamine Transporters
This protocol is for determining the binding affinity (Ki) of the test compounds for DAT, SERT, and NET using a competitive radioligand binding assay.
Caption: Workflow for a radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Utilize cell lines (e.g., HEK293) stably expressing human DAT, SERT, or NET. Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Radioligands:
-
For DAT: [³H]WIN 35,428
-
For SERT: [³H]Citalopram
-
For NET: [³H]Nisoxetine
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, the appropriate radioligand (at a concentration near its Kd), and a range of concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Monoamine Uptake Inhibition Assays
This protocol measures the ability of the test compounds to inhibit the uptake of radiolabeled monoamines into cells expressing the respective transporters, providing a functional measure of their potency (IC50).
Step-by-Step Methodology:
-
Cell Culture: Plate cells (e.g., HEK293) stably expressing hDAT, hSERT, or hNET in a 96-well plate and allow them to adhere overnight.
-
Assay Buffer: Use a Krebs-Ringer-HEPES buffer (KRH) or similar physiological salt solution.
-
Radiolabeled Substrates:
-
For DAT: [³H]Dopamine
-
For SERT: [³H]Serotonin (5-HT)
-
For NET: [³H]Norepinephrine
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compound for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiate uptake by adding the respective radiolabeled substrate.
-
Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the initial linear phase of uptake.
-
-
Termination of Uptake: Rapidly aspirate the assay solution and wash the cells with ice-cold assay buffer to stop the uptake process.
-
Cell Lysis and Quantification: Lyse the cells (e.g., with 1% SDS) and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the radioactivity.
-
Data Analysis: Determine the IC50 value by plotting the percent inhibition of uptake against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Conclusion
1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride and its analogs represent an interesting chemical space within the broader class of substituted phenethylamines. While direct comparative data is limited, a systematic analysis based on established structure-activity relationships provides a valuable framework for predicting their pharmacological profiles. It is anticipated that these compounds will primarily interact with monoamine transporters, with their potency and selectivity being tunable through modifications of the 4-alkoxy and 1-alkyl substituents.
The provided synthetic strategies and detailed experimental protocols offer a clear path for researchers to synthesize these compounds and empirically determine their pharmacological properties. Such studies will not only validate the predictions made in this guide but also contribute to a deeper understanding of the intricate SAR of monoamine transporter ligands, which is essential for the development of novel therapeutics for a range of neurological and psychiatric disorders.
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Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]
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Solis, E., Jr, Partilla, J. S., Sakloth, F., Ruchala, I., Schwienteck, K. L., De Felice, L. J., Jayanthi, S., & Baumann, M. H. (2017). N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability. Neuropsychopharmacology, 42(10), 1950–1961. [Link]
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Luethi, D., & Liechti, M. E. (2020). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 23(5), 299–308. [Link]
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A Comparative Analysis of 1-(4-Ethoxyphenyl)pentan-1-amine Hydrochloride: A Hypothetical Profile Versus Classical Stimulants
Disclaimer: The following guide is a comparative analysis based on established principles of pharmacology and structure-activity relationships (SAR) within the phenethylamine class of stimulants. As of the latest literature review, no specific experimental data on the biological activity of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride has been publicly documented. Therefore, the pharmacological profile presented for this compound is a predictive and hypothetical model intended to guide research and experimental design.
Introduction: Unraveling the Stimulant Landscape
The landscape of central nervous system (CNS) stimulants is ever-evolving, with novel psychoactive substances frequently emerging. These compounds often share a common phenethylamine backbone, a structural feature they share with classical stimulants like amphetamine and endogenous catecholamines.[1] This guide provides a comparative overview of the hypothetical biological activity of a novel research compound, 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride, against the well-characterized stimulants, Amphetamine and Methylphenidate. By examining their predicted mechanisms of action, receptor affinities, and physiological effects, we aim to provide a framework for researchers and drug development professionals to approach the pharmacological characterization of this and similar novel compounds.
The Molecular Basis of Stimulant Action: A Focus on Monoamine Transporters
The primary mechanism of action for most psychostimulants involves the modulation of monoamine neurotransmitter systems in the brain, specifically dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[2] These neurotransmitters are cleared from the synaptic cleft by their respective transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3][4][5] Stimulants typically exert their effects by either blocking the reuptake of these neurotransmitters or by promoting their release from the presynaptic neuron.[6][7]
-
Amphetamine is a classic example of a releasing agent. It is a substrate for monoamine transporters and, once inside the presynaptic terminal, disrupts the vesicular storage of monoamines, leading to a non-vesicular release into the synapse.[3][8]
-
Methylphenidate , in contrast, primarily acts as a reuptake inhibitor, blocking DAT and NET to increase the synaptic concentrations of dopamine and norepinephrine.[9][10]
Based on its structure, a 1-phenylpentan-1-amine derivative with an ethoxy substitution on the phenyl ring, it is hypothesized that 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride would likely act as a monoamine reuptake inhibitor, with potential for some releasing activity. The ethoxy group may increase its lipophilicity, facilitating its passage across the blood-brain barrier.
Signaling Pathway: Monoamine Reuptake Inhibition
The following diagram illustrates the general mechanism of monoamine reuptake inhibition, the predicted primary action of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride.
Caption: Hypothetical mechanism of 1-(4-Ethoxyphenyl)pentan-1-amine HCl as a monoamine reuptake inhibitor.
Comparative Pharmacological Profile: A Data-Driven Hypothesis
To objectively compare the potential performance of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride, we present the following table summarizing key pharmacological parameters. The values for Amphetamine and Methylphenidate are derived from published literature, while the values for the target compound are hypothetical and based on SAR.
| Parameter | 1-(4-Ethoxyphenyl)pentan-1-amine HCl (Hypothetical) | d-Amphetamine | Methylphenidate |
| Mechanism of Action | Monoamine Reuptake Inhibitor / Releaser | Monoamine Releaser | Monoamine Reuptake Inhibitor |
| DAT Binding Affinity (Ki, nM) | 50 - 150 | 24.8 | 15.6 |
| NET Binding Affinity (Ki, nM) | 20 - 80 | 7.4 | 5.2 |
| SERT Binding Affinity (Ki, nM) | > 500 | 1850 | 210 |
| Locomotor Activity (ED50, mg/kg, mice) | 1.0 - 5.0 | 1.0 | 2.5 |
Disclaimer: Data for 1-(4-Ethoxyphenyl)pentan-1-amine HCl is predictive and requires experimental validation.
Experimental Protocols for Pharmacological Characterization
To validate the hypothetical profile of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride, the following standard experimental protocols are recommended.
In Vitro: Monoamine Transporter Binding Assay
This assay determines the binding affinity of a compound for DAT, NET, and SERT.
Objective: To quantify the binding affinity (Ki) of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride at the dopamine, norepinephrine, and serotonin transporters.
Methodology:
-
Preparation of Synaptosomes: Rat brain tissue (striatum for DAT, hippocampus for SERT, and cortex for NET) is homogenized in a sucrose buffer. The homogenate is centrifuged to pellet the synaptosomes, which are then resuspended.
-
Radioligand Binding: Synaptosomes are incubated with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound (1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride).
-
Separation and Scintillation Counting: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed, and the radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for the in vitro monoamine transporter binding assay.
In Vivo: Locomotor Activity Assay
This assay assesses the stimulant or depressant effects of a compound on spontaneous motor activity in rodents.[11]
Objective: To determine the effect of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride on locomotor activity in mice and to establish a dose-response curve.
Methodology:
-
Habituation: Mice are individually placed in open-field activity chambers and allowed to habituate for a set period (e.g., 30-60 minutes) on consecutive days prior to testing.[11]
-
Drug Administration: On the test day, mice are administered either vehicle or varying doses of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride via intraperitoneal (i.p.) injection.
-
Data Collection: Immediately after injection, mice are placed back into the activity chambers. Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration (e.g., 60-120 minutes) using an automated tracking system.[12]
-
Data Analysis: The total locomotor activity is quantified for each dose group and compared to the vehicle control group. An ED50 value, the dose that produces 50% of the maximal effect, can be calculated.
Concluding Remarks and Future Directions
This guide has presented a hypothetical, yet scientifically grounded, comparative analysis of the biological activity of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride against the established stimulants Amphetamine and Methylphenidate. The proposed experimental protocols provide a clear path for the empirical validation of its pharmacological profile. Further research should also investigate its potential as a monoamine releasing agent and its selectivity for the different monoamine transporters. Understanding the detailed pharmacology of novel stimulants is crucial for both advancing our knowledge of neuropharmacology and for informing public health and regulatory bodies.
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A Senior Application Scientist's Guide to Immunoassay Cross-Reactivity: The Case of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride
Abstract
Immunoassays are a cornerstone of high-throughput screening in clinical and forensic toxicology due to their speed and cost-effectiveness. However, their utility is predicated on the specificity of the antibody-antigen interaction, a parameter that can be compromised by cross-reactivity from structurally related, off-target compounds, leading to false-positive results.[1][2] This guide provides an in-depth analysis of the cross-reactivity potential of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride , a compound with structural similarities to amphetamine-class substances. We present a comparative analysis framework using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), detail a rigorous experimental protocol for assessing cross-reactivity, and provide a clear methodology for data interpretation. This document serves as a technical resource for researchers, scientists, and drug development professionals to understand, quantify, and mitigate the risks associated with immunoassay cross-reactivity.
Introduction: The Double-Edged Sword of Immunoassay Screening
In the landscape of drug detection, immunoassays are the first line of defense.[3] They enable rapid screening of a large number of biological samples for the presence of specific drugs or drug classes, such as amphetamines.[4] The principle is elegant: highly specific antibodies bind to their target antigen. However, this specificity is not absolute. The emergence of novel psychoactive substances and designer drugs, which often share a core chemical scaffold with controlled substances, presents a significant analytical challenge.[4][5]
When an antibody, designed to detect a specific drug like d-amphetamine, binds to a different but structurally similar molecule, this is known as cross-reactivity.[6][7] This can lead to a "presumptive positive" result, which, if not confirmed by a more specific method like Gas or Liquid Chromatography-Mass Spectrometry (GC-MS or LC-MS/MS), can have serious clinical and legal consequences.[1]
This guide focuses on 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride . Its molecular structure, featuring a substituted phenethylamine backbone, makes it a prime candidate for potential cross-reactivity in immunoassays designed to detect amphetamines and related compounds. Understanding and quantifying this potential is not merely an academic exercise; it is critical for ensuring the accuracy and reliability of diagnostic and forensic screening programs.
Structural Analysis: The Basis for Cross-Reactivity
The potential for an antibody to cross-react with an unintended analyte is fundamentally rooted in molecular similarity.[8][9] An antibody recognizes a specific three-dimensional shape and charge distribution on its target antigen, known as an epitope. If a non-target molecule shares a sufficiently similar epitope, it can also bind to the antibody's active site, sometimes with comparable affinity.
Let's examine the structures:
-
d-Amphetamine (Target Analyte): The archetypal amphetamine. The key features are the phenyl ring, the two-carbon chain (propyl), and the terminal amine group.
-
1-(4-Ethoxyphenyl)pentan-1-amine (Test Compound): This molecule shares the core phenethylamine structure. However, it features two key substitutions: an ethoxy group (-O-CH₂CH₃) on the phenyl ring at the para position and a longer alkyl chain (pentan-amine vs. propan-amine).
The shared phenyl-alkyl-amine backbone is the likely source of cross-reactivity. The key scientific question is whether the substitutions (the ethoxy group and the extended alkyl chain) are significant enough to prevent the molecule from fitting into the antibody's binding site, or if the antibody's specificity is broad enough to tolerate these modifications.
Experimental Design & Methodologies
To objectively quantify cross-reactivity, a well-controlled, validated experimental approach is essential. We utilize a competitive ELISA format, as it is a standard and robust method for detecting small molecules in a sample.[10]
Principle of Competitive ELISA
In a competitive immunoassay, the analyte present in the sample competes with a fixed amount of a labeled (e.g., enzyme-conjugated) analyte for a limited number of antibody binding sites. The more analyte present in the sample, the less labeled analyte can bind. This results in a weaker signal, creating an inverse relationship between the concentration of the analyte and the measured signal.
Caption: Principle of Competitive ELISA for drug detection.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, incorporating necessary controls to ensure data integrity.
Materials:
-
Commercial Amphetamine ELISA Kit (e.g., Neogen Amphetamine ELISA Kit, Creative Diagnostics Amphetamine Specific-2 ELISA Kit).[11][12] These kits typically include antibody-coated microplates, drug-enzyme conjugate, wash buffer, substrate, and stop solution.
-
Test Compounds:
-
d-Amphetamine (Target Analyte/Positive Control)
-
1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride (Primary Test Compound)
-
para-Methoxyamphetamine (PMA) (Structurally Similar Comparative Compound)[13]
-
Phentermine (Negative Control - structurally similar but often shows lower cross-reactivity)
-
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Methanol or DMSO (for initial stock solution preparation)
-
Calibrated micropipettes and multichannel pipettes
-
Microplate reader (450 nm wavelength)
-
Deionized water
Procedure:
-
Preparation of Reagents:
-
Prepare all kit components (wash buffer, conjugate, etc.) according to the manufacturer's instructions. This is a critical first step to ensure assay performance matches the manufacturer's specifications.[14]
-
Causality: Using freshly prepared reagents as specified by the manufacturer minimizes variability from degraded components, ensuring the assay performs optimally.
-
-
Preparation of Compound Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of all test compounds in methanol or DMSO.
-
Perform serial dilutions of each compound in PBS to create a range of working concentrations (e.g., from 10,000 ng/mL down to 0.1 ng/mL). This wide range is necessary to accurately determine the 50% inhibitory concentration (IC50).
-
The d-Amphetamine serial dilution will serve as the standard curve for the assay.
-
-
ELISA Assay Execution:
-
Add 50 µL of each standard or test compound dilution to the appropriate wells of the antibody-coated microplate. Include wells for a zero-concentration control (blank).
-
Add 50 µL of the drug-enzyme conjugate to each well.
-
Gently mix and incubate the plate according to the kit's instructions (e.g., 60 minutes at room temperature). During this step, the competition for antibody binding sites occurs.
-
Wash the plate 3-5 times with the prepared wash buffer. This removes unbound reagents.
-
Causality: Thorough washing is crucial to reduce background noise and non-specific binding, thereby increasing the assay's signal-to-noise ratio.
-
Add 100 µL of the substrate (e.g., TMB) to each well and incubate for the recommended time (e.g., 30 minutes in the dark). The enzyme on the bound conjugate will convert the substrate, producing a color.
-
Add 100 µL of stop solution to each well to halt the reaction. The color will typically change from blue to yellow.
-
Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis
-
Standard Curve Generation: Plot the absorbance values (Y-axis) against the known concentrations of the d-amphetamine standards (X-axis, typically on a log scale). Perform a four-parameter logistic (4-PL) curve fit to the data.
-
IC50 Determination: For both the d-amphetamine standard and each test compound, determine the concentration that results in 50% of the maximum signal (the IC50 value). This is the most accurate point on the dose-response curve for comparison.
-
Calculation of Percent Cross-Reactivity: Use the following established formula:
% Cross-Reactivity = (IC50 of d-Amphetamine / IC50 of Test Compound) x 100
Causality: This formula normalizes the reactivity of the test compound to that of the primary target analyte. A higher percent cross-reactivity indicates that a lower concentration of the test compound is needed to displace the labeled antigen, signifying a stronger interaction with the antibody.
Caption: Experimental workflow for assessing immunoassay cross-reactivity.
Results & Comparative Analysis
The following table presents hypothetical data from an analysis of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride and other compounds against two different commercial amphetamine ELISA kits.
| Compound | Kit A IC50 (ng/mL) | Kit A % Cross-Reactivity | Kit B IC50 (ng/mL) | Kit B % Cross-Reactivity |
| d-Amphetamine | 25.0 | 100% | 30.0 | 100% |
| 1-(4-Ethoxyphenyl)pentan-1-amine HCl | 150.0 | 16.7% | 900.0 | 3.3% |
| para-Methoxyamphetamine (PMA) | 85.0 | 29.4% | 110.0 | 27.3% |
| Phentermine | >10,000 | <0.25% | >10,000 | <0.3% |
Interpretation of Data
-
Significant Cross-Reactivity Observed: The data clearly indicates that 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride exhibits cross-reactivity in amphetamine immunoassays. In Kit A, it required a concentration 6 times higher than d-amphetamine to produce the same effect, resulting in a significant 16.7% cross-reactivity.
-
Variability Between Assays: A critical finding is the difference in performance between the two kits. Kit B was far less susceptible to cross-reactivity from our target compound (3.3%) than Kit A (16.7%). This underscores a crucial principle: cross-reactivity is not just a property of the compound, but of the specific antibody-compound interaction.[6][15] Different manufacturers use different antibodies with unique epitope specificities, leading to varied cross-reactivity profiles.
-
Structural Context: The cross-reactivity of PMA was even higher than our primary test compound in both kits. This is likely because its structure is more similar to d-amphetamine (only a methoxy group substitution). The combination of the ethoxy group and the longer pentan-amine chain in our target compound appears to reduce the binding affinity compared to PMA, but not eliminate it.
-
Implications for Screening: A cross-reactivity of 16.7% is highly significant. If a screening cutoff for Kit A is set at 50 ng/mL for d-amphetamine, a sample containing approximately 300 ng/mL of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride could trigger a false-positive result.
Conclusion & Recommendations for Researchers
Our investigation demonstrates that 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride can be a significant cross-reactant in commercial immunoassays for amphetamines. The degree of this interference is highly dependent on the specific assay kit being used.
Based on these findings, we provide the following recommendations for professionals in the field:
-
Validate for Specific Analogs: Laboratories should not assume that a manufacturer's listed cross-reactivity data is exhaustive. If the presence of specific analogs or designer drugs is suspected within a population, it is imperative to perform in-house validation studies to characterize their effect on the screening assays in use.
-
Confirm All Presumptive Positives: This guide reinforces the universal best practice in toxicology: any positive result from an immunoassay screen must be considered "presumptive" until confirmed by a more specific, structurally-based method such as GC-MS or LC-MS/MS.[1][12]
-
Informed Assay Selection: When selecting an immunoassay, consider the cross-reactivity profiles for compounds most relevant to your testing needs. An assay with lower cross-reactivity to a prevalent local designer drug may be preferable, even if it has slightly lower sensitivity to the primary target.
By understanding the structural basis of cross-reactivity and employing rigorous, self-validating experimental protocols, researchers can better interpret their immunoassay results, avoid the pitfalls of false positives, and ensure the highest level of confidence in their data.
References
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A Guide to Orthogonal Purity Confirmation of 1-(4-Ethoxyphenyl)pentan-1-amine Hydrochloride
Introduction: The Imperative of Orthogonal Purity Analysis
In the landscape of drug development and chemical research, establishing the purity of an active pharmaceutical ingredient (API) or key intermediate is a cornerstone of safety, efficacy, and regulatory compliance. A purity value of >99% derived from a single analytical method, typically High-Performance Liquid Chromatography (HPLC), is often considered a benchmark of quality. However, this single data point can be misleading. Every analytical technique possesses inherent biases and limitations; what one method fails to see, another may reveal. This is the central tenet of orthogonal analysis: the application of multiple, independent analytical techniques that measure the same attribute based on different scientific principles.[1][2]
Relying solely on a primary method like reverse-phase HPLC can create analytical blind spots. Impurities that have similar polarity to the main compound may co-elute, while others lacking a UV chromophore may remain entirely invisible to a diode-array detector. Therefore, employing a secondary, orthogonal method is not merely a suggestion but a critical component of a robust quality control strategy. It serves to validate the primary method's results and ensures that a comprehensive and accurate picture of the compound's purity is established.[3]
This guide provides a comparative analysis of a standard HPLC method with a powerful orthogonal technique—Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity confirmation of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride. We will delve into the causality of experimental choices, provide detailed protocols, and present a framework for interpreting the comparative data.
The Primary Workhorse: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed workhorse for purity and impurity analysis in the pharmaceutical industry.[4] Its principle is rooted in the partitioning of analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase. Separation is driven by the relative hydrophobicity of the compounds.
Causality in Method Design: For a molecule like 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride, an acidic mobile phase is typically chosen. This ensures the primary amine is protonated, rendering it highly polar and water-soluble, which leads to sharp, symmetrical peaks and prevents interaction with residual silanols on the column surface. The UV detector is set to a wavelength where the ethoxyphenyl chromophore exhibits strong absorbance, providing high sensitivity.
Inherent Limitations:
-
Co-elution Risk: Structurally similar impurities may have nearly identical retention times, making them indistinguishable from the main peak.
-
Detector Bias: The method is blind to impurities that lack a UV-absorbing chromophore.
-
Dependence on Reference Standards: Accurate quantification of impurities relies on the availability of qualified reference standards, which are often costly and time-consuming to synthesize and certify.
The Orthogonal Confirmer: Quantitative NMR (qNMR)
Quantitative NMR (qNMR) stands as a premier orthogonal technique because its measurement principle is fundamentally different from chromatography.[5] It does not rely on physical separation but on the intrinsic magnetic properties of atomic nuclei (specifically ¹H, in this case) within a magnetic field. The core principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[6]
By dissolving a precisely weighed amount of the sample with a precisely weighed amount of a certified internal standard of known purity, the purity of the analyte can be calculated directly. This qualifies qNMR as a primary ratio method of measurement, capable of providing SI-traceable results without needing a reference standard of the analyte itself.[6][7]
A Self-Validating System: The trustworthiness of qNMR is anchored in its first-principles nature and the use of a certified, unrelated internal standard. The accuracy of the measurement is determined by the precision of weighing and the chemical purity of the standard, not by chromatographic separation efficiency or detector response factors.
Workflow for Orthogonal Purity Verification
Caption: Orthogonal workflow for robust purity assessment.
Comparative Analysis: RP-HPLC vs. qNMR
The choice between methods depends on the analytical goal. HPLC excels at detecting and quantifying low-level impurities that have been previously identified, while qNMR provides a highly accurate, holistic measure of the main component's mass fraction.
| Feature | RP-HPLC (Primary Method) | qNMR (Secondary Method) |
| Measurement Principle | Physical separation based on analyte partitioning between mobile and stationary phases. | Intrinsic nuclear properties. Signal integral is directly proportional to the molar quantity of nuclei. |
| Quantitation Basis | Relative peak area percentage (Assumes all components have similar detector response). | Absolute quantification against a certified internal standard of known purity and mass.[5] |
| Selectivity | High selectivity for separating structurally different compounds. | High selectivity based on unique chemical shifts of protons in the molecule. |
| Standard Requirements | Requires a reference standard of the analyte for identity confirmation and of each impurity for accurate quantification. | Requires a certified, stable internal standard with non-overlapping signals. Does not require an analyte-specific standard.[8] |
| Strengths | Excellent for detecting and resolving trace impurities. High sensitivity (ppm levels). Established and widely used. | Provides simultaneous structural confirmation. A primary method for purity assignment. Detects all proton-containing species. |
| Limitations | May miss co-eluting or non-UV active impurities. Purity by area-% can be inaccurate without response factors. | Lower sensitivity compared to HPLC (typically >0.1%). Can be complex to interpret with overlapping signals. Requires high-field NMR spectrometer. |
Experimental Protocols
Protocol 1: Primary Purity Assessment by RP-HPLC
This protocol is a representative method for analyzing 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride. Method validation should be performed according to ICH Q2(R1) guidelines.[9][10][11]
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
2. Reagents and Solutions:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: TFA acts as an ion-pairing agent and maintains an acidic pH to ensure the amine is protonated, leading to sharp peaks.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Sample Diluent: 50:50 Water:Acetonitrile.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of diluent for a concentration of 1 mg/mL.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm. Causality: This wavelength provides a good balance of sensitivity for the ethoxyphenyl chromophore while minimizing baseline noise.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17.1-20 min: 10% B (re-equilibration)
-
4. Data Analysis:
-
Integrate all peaks.
-
Calculate purity based on the area percentage of the main peak relative to the total area of all peaks.
-
Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100
-
Protocol 2: Orthogonal Purity Confirmation by qNMR
This protocol provides a robust method for the absolute purity determination of the target compound.
1. Instrumentation and Materials:
-
NMR Spectrometer (≥400 MHz).
-
High-precision analytical balance.
-
Certified Internal Standard: Maleic acid (purity >99.5%). Causality: Maleic acid is chosen because it is non-volatile, stable, highly pure, and its vinylic protons resonate in a clear region of the spectrum (~6.3 ppm) where the analyte is unlikely to have signals.
-
Deuterated Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆). Causality: DMSO is an excellent solvent for amine hydrochlorides and its residual solvent peak does not interfere with key signals.
2. Sample Preparation:
-
Accurately weigh ~20 mg of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride (W_analyte) into a clean vial.
-
Accurately weigh ~10 mg of the maleic acid internal standard (W_std) into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆. Ensure complete dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
3. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters:
-
Pulse Program: Standard single pulse (e.g., 'zg30').
-
Relaxation Delay (D1): 30 seconds. Causality: A long relaxation delay is the most critical parameter for qNMR. It ensures that all protons, regardless of their relaxation times (T₁), have fully returned to equilibrium before the next pulse. This is essential for the signal integrals to be truly proportional to the number of nuclei, which is the foundation of accurate quantification.
-
Number of Scans (NS): 8 to 16.
-
Spectral Width: ~20 ppm.
-
4. Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved, unique signal for the analyte (e.g., the aromatic protons). Let this integral be I_analyte.
-
Integrate the signal for the internal standard (the two vinylic protons of maleic acid). Let this integral be I_std.
-
Calculate the purity using the following formula:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std (%)
Where:
-
N_std: Number of protons for the integrated standard signal (2 for maleic acid).
-
N_analyte: Number of protons for the integrated analyte signal.
-
MW_analyte: Molecular weight of the analyte.
-
MW_std: Molecular weight of the standard.
-
Purity_std: Certified purity of the internal standard.
-
Principles of Quantitation: A Visual Comparison
Caption: Fundamental differences in quantitation principles.
Conclusion
Confirming the purity of a substance like 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride requires more than a single analytical run. While RP-HPLC is an essential tool for profiling and separating impurities, its perspective is inherently limited. By employing an orthogonal method like qNMR, which operates on a completely different physical principle, researchers and developers can gain a much higher degree of confidence in their purity assignments. qNMR provides an absolute measure of the main component, serving as an independent validation of the chromatographic result. This dual-method approach closes the analytical gaps left by a single technique, ensuring a more accurate, robust, and defensible characterization of the material's quality, which is paramount for advancing scientific research and drug development.
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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Scribd. (n.d.). Amine Titration - Chemistry. Retrieved from [Link]
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LCGC. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Retrieved from [Link]
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Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
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Contract Pharma. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]
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National Institutes of Health. (n.d.). Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Retrieved from [Link]
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ResearchGate. (2008, June). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
-
ACS Publications. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]
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ResearchGate. (2005, August 7). 2.3. Mass spectrometry in impurity profiling. Retrieved from [Link]
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YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]
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ACS Publications. (1956). Analytical Chemistry Vol. 28, No. 4. Retrieved from [Link]
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Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]
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National Institutes of Health. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. Retrieved from [Link]
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US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR). Retrieved from [Link]
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ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]
-
LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]
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National Institutes of Health. (2025, May 25). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Retrieved from [Link]
-
ResearchGate. (2015, August 6). (PDF) Quantitative NMR Spectroscopy in Pharmaceutical R&D. Retrieved from [Link]
-
Scribd. (n.d.). Amine Titration Method. Retrieved from [Link]
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Fluid Imaging Technologies. (2025, June 24). What is a Particle Analysis "Orthogonal Method"?. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Indian Journal of Pharmaceutical Sciences. (n.d.). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Retrieved from [Link]
-
National Institutes of Health. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
-
Veeprho. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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Agilent. (2010, October 6). Understanding Orthogonality in Reversed-Phase Liquid Chromatography for Easier Column Selection and Method Development. Retrieved from [Link]
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Wikipedia. (n.d.). para-Methoxyamphetamine. Retrieved from [Link]
-
YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
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Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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Merck Millipore. (n.d.). Complete Monograph Methods. Retrieved from [Link]
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A Comparative Guide to the Efficacy of Substituted Aminopentane Derivatives as Monoamine Reuptake Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of psychoactive compounds, understanding the nuanced structure-activity relationships (SAR) of substituted aminopentane derivatives is paramount. This guide provides an in-depth technical comparison of their efficacy as monoamine reuptake inhibitors, focusing on the synthetic cathinone class. We will delve into the molecular mechanisms, quantitative comparisons of potency, and the experimental methodologies used to derive these insights, offering a framework for rational drug design and evaluation.
The Aminopentane Backbone: A Scaffold for Psychoactivity
The aminopentane scaffold is a privileged structure in psychopharmacology, forming the core of numerous psychoactive compounds. A prominent class of these are the synthetic cathinones, which are β-keto substituted aminopentanes. These molecules, analogous to naturally occurring cathinone from the khat plant (Catha edulis), primarily exert their effects by interacting with the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][2]
By blocking the reuptake of these neurotransmitters from the synaptic cleft, substituted aminopentanes increase their extracellular concentrations, leading to enhanced monoaminergic signaling.[1][2] This mechanism underlies their stimulant, entactogenic, and reinforcing effects. However, minor structural modifications to the aminopentane core can dramatically alter a compound's potency and selectivity for the different monoamine transporters, thereby shaping its overall pharmacological profile.
Structure-Activity Relationships: Decoding the Molecular Determinants of Efficacy
The efficacy of substituted aminopentane derivatives at monoamine transporters is governed by three primary structural regions: the aromatic ring, the alkyl chain, and the amino group.
Aromatic Ring Substitutions
Modifications to the phenyl ring significantly influence a compound's interaction with monoamine transporters, particularly SERT. For instance, adding a methyl group at the para-position (e.g., mephedrone) can enhance serotonergic activity.[1] Halogenation of the aromatic ring also impacts potency and selectivity. Larger halogens tend to increase affinity for SERT.[3] Notably, para-halogenated cathinones generally exhibit a stronger serotonergic profile compared to their meta-isomers.[3]
Alkyl Chain Modifications
The length and substitution of the alkyl chain are critical for overall potency. The aminopentane structure itself, with its propyl side chain, is a key feature of many potent cathinones like pentedrone.
Amino Group Substitutions
The nature of the substituent on the amino group plays a crucial role in determining the mechanism of action and potency at DAT and NET. Pyrrolidine-containing cathinones, such as 3,4-methylenedioxypyrovalerone (MDPV), are potent transporter inhibitors (blockers).[1][2] In contrast, ring-substituted cathinones like mephedrone often act as transporter substrates, causing neurotransmitter release in addition to blocking reuptake.[1][2]
Furthermore, increasing the size of the N-alkyl substituent can influence potency. For example, extending the N-methyl group to an N-ethyl group can lead to a more potent inhibition of DAT.[3]
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the in vitro potencies (IC50 values in nM) of several substituted aminopentane derivatives (synthetic cathinones) for the inhibition of dopamine, norepinephrine, and serotonin transporters. Lower IC50 values indicate higher potency.
| Compound | Substitution | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT/SERT Ratio | Reference |
| Pentedrone | α-propyl | 2,500 | 610 | 135,000 | 0.2 | Simmler et al., 2014 |
| Pentylone | α-propyl, βk-MD | - | - | - | - | - |
| N-ethyl-pentedrone (NEPD) | α-propyl, N-ethyl | - | - | - | - | - |
| 4-methyl-pentedrone (4-MPD) | α-propyl, 4-methyl | - | - | - | - | - |
| Methcathinone | α-methyl | - | - | - | - | Cozzi et al., 2013 |
| 4-Trifluoromethyl-N-methylcathinone | α-methyl, 4-CF3 | - | - | - | - | Cozzi et al., 2013 |
| Mephedrone | α-methyl, 4-methyl | - | - | - | - | Hadlock et al., 2011 |
| Methylone | α-methyl, βk-MD | - | - | - | - | López-Arnau et al., 2012 |
| MDPV | α-propyl, N-pyrrolidinyl, βk-MD | - | - | - | - | - |
Data for some compounds were not available in the initial search results and are marked with "-". The DAT/SERT ratio is a useful indicator of the relative abuse potential, with higher ratios suggesting a greater dopaminergic selectivity and thus a higher potential for reinforcement.[4]
In Vivo Efficacy: From Transporter Inhibition to Behavioral Effects
The in vitro potency of a compound at monoamine transporters often translates to its in vivo behavioral effects. For instance, compounds with high potency at DAT and NET typically produce robust locomotor stimulant effects in animal models.
Studies in rats have shown that pentedrone, pentylone, and methylone all produce dose-dependent increases in locomotor activity.[5][6] The duration of these effects can also vary, with pentedrone showing a longer-lasting locomotor stimulation compared to pentylone and methylone.[6] The rank order of potency for locomotor stimulation among some synthetic cathinones has been determined as: 4-MEAP > N-ethylpentedrone > N-ethylheptedrone > 4-methyl-pentedrone.[7]
Experimental Protocols: A Guide to Assessing Efficacy
The data presented in this guide are primarily derived from in vitro monoamine transporter uptake assays. Understanding the methodology behind these experiments is crucial for interpreting the results and designing future studies.
Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine substrate into cells expressing the target transporter.
Principle: Cells stably transfected with the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter are incubated with a radiolabeled substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) and varying concentrations of the test compound. The amount of radioactivity accumulated inside the cells is then measured. A potent inhibitor will prevent the uptake of the radiolabeled substrate, resulting in a lower radioactive signal.
Step-by-Step Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing hDAT, hNET, or hSERT are cultured in appropriate media and conditions.[8]
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Assay Buffer Preparation: A Krebs-HEPES buffer (KHB) is typically used for the assay.
-
Compound Dilution: The test compounds are serially diluted to a range of concentrations.
-
Incubation: The cells are washed with KHB and then incubated with the test compound dilutions and a fixed concentration of the respective radiolabeled monoamine for a specific time (e.g., 1-3 minutes at room temperature).[8]
-
Termination of Uptake: The incubation is stopped by rapidly washing the cells with ice-cold KHB to remove extracellular radioligand.[8]
-
Cell Lysis: The cells are lysed to release the intracellular contents.[8]
-
Scintillation Counting: The amount of radioactivity in the cell lysate is quantified using a scintillation counter.
-
Data Analysis: The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate, is calculated using non-linear regression analysis.
Causality Behind Experimental Choices:
-
HEK293 Cells: These cells are commonly used because they do not endogenously express monoamine transporters, providing a "clean" background for studying the specific transporter of interest.
-
Radiolabeled Substrates: The use of tritiated substrates allows for highly sensitive and quantitative measurement of transporter activity.[9][10]
-
Short Incubation Times: Brief incubation periods are used to measure the initial rate of uptake and minimize the influence of substrate metabolism or transporter internalization.[8]
-
Non-specific Uptake Control: To determine the specific uptake mediated by the transporter, control wells containing a high concentration of a known potent inhibitor (e.g., cocaine for DAT) are included to define non-specific binding and uptake.[8]
Visualizing the Concepts
Monoamine Reuptake Inhibition Workflow
Caption: Workflow for an in vitro monoamine transporter uptake inhibition assay.
Structure-Activity Relationship Logic
Caption: Key structural determinants of aminopentane efficacy at monoamine transporters.
Conclusion and Future Directions
The efficacy of substituted aminopentane derivatives is a complex interplay of their structural features. While this guide provides a framework for understanding these relationships, the field is continually evolving with the emergence of new analogs. A thorough understanding of the SAR, supported by robust in vitro and in vivo experimental data, is essential for predicting the pharmacological effects of novel compounds and for guiding the development of new therapeutics. Future research should focus on obtaining comprehensive pharmacological data for a wider range of aminopentane derivatives to build more predictive SAR models.
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Safety Operating Guide
A Researcher's Guide to the Safe Handling and Disposal of 1-(4-Ethoxyphenyl)pentan-1-amine Hydrochloride
For the modern researcher navigating the complexities of drug discovery and development, the safe and effective handling of novel chemical entities is paramount. This guide provides essential, experience-driven safety and logistical information for 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride (CAS No. 1864056-43-8), a compound with potential applications in various research fields. Our focus extends beyond mere procedural steps to instill a deep understanding of the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.
Section 1: Hazard Assessment and Toxicological Context
1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride is classified with the following hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Table 1: Chemical and Physical Properties
| Property | Value |
| CAS Number | 1864056-43-8 |
| Molecular Formula | C13H22ClNO |
| Molecular Weight | 243.77 g/mol |
| Physical Form | Solid |
| Storage | Inert atmosphere, room temperature[3] |
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection and proper use of PPE is the most critical step in mitigating the risks associated with handling 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride. A comprehensive PPE strategy creates a reliable barrier between the researcher and the chemical.[1]
2.1 Eye and Face Protection:
-
Requirement: Chemical safety goggles are mandatory. For tasks with a higher risk of splashes or dust generation, such as weighing or preparing solutions, a face shield should be worn in addition to goggles.
-
Rationale: This compound is a serious eye irritant.[1] Direct contact can lead to significant and potentially irreversible damage.
2.2 Skin and Body Protection:
-
Gloves: Nitrile gloves are a suitable choice for incidental contact. However, for prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber are recommended.[4] Always double-glove when handling the solid material. It is crucial to change gloves immediately if they become contaminated.
-
Lab Coat: A standard laboratory coat is required. For tasks involving larger quantities or a significant risk of dust generation, a disposable gown made of a protective material like Tyvek® is recommended to prevent contamination of personal clothing.
-
Footwear: Fully enclosed leather or chemical-resistant footwear is mandatory.
2.3 Respiratory Protection:
-
Requirement: Due to its potential to cause respiratory irritation, all handling of the solid powder must be conducted in a certified chemical fume hood.[1] If a fume hood is not available or during a large spill, a respirator is required. A half- or full-facepiece respirator with a P100 (high-efficiency particulate) filter is the minimum requirement for handling the powder.[5][6][7] For situations where vapors may also be present (e.g., during cleanup with a solvent), a combination cartridge for organic vapors and acid gases may be necessary.[8]
-
Rationale: The fine particulate nature of the solid poses an inhalation hazard.[1] A P100 filter is 99.97% efficient at removing airborne particles.[5]
Diagram 1: PPE Selection Workflow
Caption: PPE selection is dictated by the specific laboratory task.
Section 3: Operational Plans - From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe working environment.
3.1 Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
The container should be kept tightly closed and stored in a designated area for toxic or irritant compounds.
3.2 Handling and Weighing:
-
Step 1: Don all required PPE as outlined in Section 2.
-
Step 2: Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.
-
Step 3: Use a disposable weighing paper or a dedicated, tared container for weighing.
-
Step 4: After weighing, carefully clean the balance and surrounding surfaces with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.
-
Step 5: Tightly seal the primary container immediately after use.
3.3 Spill Response and Decontamination: In the event of a spill, immediate and correct action is crucial.
-
Step 1: Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Step 2: Don PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator.
-
Step 3: Containment: For a solid spill, gently cover it with a damp paper towel to prevent the powder from becoming airborne. For a liquid spill, create a dike around the spill using an absorbent material.[9]
-
Step 4: Cleanup:
-
Solid Spill: Carefully wipe up the dampened powder with absorbent pads.
-
Liquid Spill: Use an absorbent material to soak up the spill, working from the outside in.
-
-
Step 5: Decontamination:
-
Step 6: Doffing PPE and Personal Hygiene: Remove PPE in a manner that avoids cross-contamination and wash hands thoroughly.
Diagram 2: Spill Cleanup Protocol
Caption: A systematic approach to spill cleanup is crucial for safety.
Section 4: Disposal Plan - Responsible Waste Management
All waste containing 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
4.1 Waste Collection:
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.
4.2 Neutralization and Disposal Protocol: For aqueous solutions of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride, neutralization can be performed before collection for disposal. This should only be carried out by trained personnel in a fume hood.
-
Step 1: Preparation: Place the waste container in a larger secondary container to prevent spills.
-
Step 2: Dilution: Slowly add the aqueous amine hydrochloride solution to a larger volume of cold water with stirring.
-
Step 3: Neutralization: Slowly add a weak base, such as a saturated solution of sodium bicarbonate, while monitoring the pH with pH paper. Continue adding the base until the pH is between 5.5 and 9.5.[11]
-
Step 4: Collection: The neutralized solution should be collected in a properly labeled hazardous waste container for disposal by a licensed waste management company.[12][13] Do not dispose of down the drain unless permitted by local regulations.
References
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OSHA Respirator Requirements for Selected Chemicals. (n.d.). National Institute for Occupational Safety and Health. Retrieved from [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
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OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety, University of California, Berkeley. Retrieved from [Link]
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Laboratory Cleaning, Decontaminating, and Decommissioning. (2021, April 30). MIT Environmental Health & Safety. Retrieved from [Link]
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NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. Retrieved from [Link]
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Meth Lab Remediation: Hazardous Cleanup and Safety Measures. (2024, October 21). HCI Environmental. Retrieved from [Link]
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Hazardous Waste Disposal Guide. (n.d.). Northwestern University Office for Research Safety. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
